molecular formula C7H5ClN2 B1589823 6-Chloro-5-methylnicotinonitrile CAS No. 66909-33-9

6-Chloro-5-methylnicotinonitrile

Cat. No.: B1589823
CAS No.: 66909-33-9
M. Wt: 152.58 g/mol
InChI Key: GKSKRJKZUDHSBZ-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methylpyridine-3-carbonitrile
Source PubChem
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InChI

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSKRJKZUDHSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470913
Record name 6-Chloro-5-methylpyridine-3-carbonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-33-9
Record name 6-Chloro-5-methyl-3-pyridinecarbonitrile
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Record name 6-Chloro-5-methylpyridine-3-carbonitrile
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Record name 6-Chloro-5-methylnicotinonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Chloro-5-methylnicotinonitrile (CAS No. 66909-33-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's synthetic utility, reactivity, and strategic applications, grounding our discussion in established chemical principles and field-proven methodologies.

Core Compound Profile and Physicochemical Properties

This compound, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile or as 2-Chloro-5-cyano-3-picoline, is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with a strategically positioned chlorine atom, a methyl group, and a nitrile moiety. This unique arrangement of functional groups imparts significant versatility, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2]

The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings. The methyl group provides steric and electronic influence that can be exploited to fine-tune the properties of derivative compounds.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 66909-33-9[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
IUPAC Name 6-chloro-5-methylpyridine-3-carbonitrile[1]
Synonyms 2-Chloro-5-cyano-3-picoline[1]
Predicted XLogP 1.9[1]
Monoisotopic Mass 152.0141259 Da[1]
GHS Hazard Codes H302, H312, H315, H319, H332, H335[1]
Hazard Statement Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Synthesis of the Core Scaffold

While multiple routes to substituted cyanopyridines exist, a common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor. This approach leverages the activation of the pyridine ring by N-oxidation to facilitate chlorination at the 2-position (equivalent to the 6-position in this case).

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination A 5-Methylnicotinonitrile C 5-Methylnicotinonitrile N-oxide A->C Oxidation B m-CPBA or H₂O₂/AcOH D 5-Methylnicotinonitrile N-oxide F This compound (CAS: 66909-33-9) D->F Chlorination E POCl₃ or SO₂Cl₂

Caption: General synthetic workflow for this compound.

Exemplary Protocol: Synthesis via N-Oxide Chlorination

This protocol is based on established methods for the synthesis of 2-chloropyridines from pyridine N-oxides.[3]

Step 1: Synthesis of 5-Methylnicotinonitrile N-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methylnicotinonitrile (1.0 eq) in glacial acetic acid.

  • Oxidation: Slowly add a 30% solution of hydrogen peroxide (H₂O₂, 2.5 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a three-necked flask under an inert atmosphere (N₂ or Ar), place the crude 5-methylnicotinonitrile N-oxide (1.0 eq).

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0°C.

  • Heating: After the addition is complete, slowly warm the mixture to reflux (approx. 110°C) and maintain for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with solid sodium carbonate until pH 7-8. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Key Synthetic Transformations in Drug Discovery

The true value of this compound is realized in its subsequent transformations. The chloro-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming reactions in modern medicinal chemistry.[4][5]

A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or ester.[5] This reaction is prized for its mild conditions and high functional group tolerance, making it a workhorse in pharmaceutical synthesis.[6] For our core compound, this allows for the introduction of a vast array of aryl or heteroaryl substituents at the 6-position.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-OR(L₂) Ar-Pd(II)-OR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR(L₂) Metathesis X⁻ X⁻ Ar-Pd(II)-X(L₂)->X⁻ Ar-Pd(II)-R'(L₂) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-OR(L₂)->Ar-Pd(II)-R'(L₂) Transmetalation Ar-Pd(II)-R'(L₂)->Pd(0)L₂ Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L₂)->Ar-R' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L₂) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Ar-Pd(II)-OR(L₂) R'-B(OH)₂ R'-B(OH)₂ R'-B(OH)₂->Ar-Pd(II)-R'(L₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for the coupling of heteroaryl chlorides.[6][7]

  • Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.[6] Degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heating: Heat the reaction mixture to 85-100°C with vigorous stirring for 4-12 hours. Microwave irradiation (e.g., 120-150°C for 15-60 minutes) can often accelerate the reaction.[6]

  • Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 6-aryl-5-methylnicotinonitrile derivative.

B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for forming C(sp²)-N bonds, coupling aryl halides with amines.[4] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing the arylamine and heteroarylamine motifs prevalent in pharmaceuticals.[8][9] Applying this to our core compound allows direct access to a library of 6-amino-5-methylnicotinonitrile derivatives.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-NR₂'(L₂) Ar-Pd(II)-NR₂'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-NR₂'(L₂) Amine Coordination & Deprotonation X⁻ X⁻ Ar-Pd(II)-X(L₂)->X⁻ Ar-Pd(II)-NR₂'(L₂)->Pd(0)L₂ Reductive Elimination Ar-NR₂' Ar-NR₂' Ar-Pd(II)-NR₂'(L₂)->Ar-NR₂' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L₂) R₂'NH + Base R₂'NH + Base R₂'NH + Base->Ar-Pd(II)-NR₂'(L₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on state-of-the-art methods for the amination of heteroaryl chlorides, which can be challenging substrates.[10][11]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a specialized phosphine ligand (e.g., XPhos or SPhos, 0.05 eq).

    • Rationale: The use of bulky, electron-rich phosphine ligands is critical for the efficient coupling of electron-deficient heteroaryl chlorides, as they promote the rate-limiting oxidative addition and reductive elimination steps.[10]

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Heating: Heat the sealed reaction vessel to 80-110°C for 6-24 hours, with stirring.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 6-amino-5-methylnicotinonitrile product.

Strategic Value in Medicinal Chemistry

The substituted 6-aminopyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. These derivatives are key intermediates in the synthesis of compounds with potential anti-inflammatory and anti-cancer activities.[2] Furthermore, related nicotinic acid and nicotinonitrile derivatives have shown promising antibacterial activity, including against resistant strains like MRSA.[12] The ability to rapidly generate diverse libraries of compounds by varying the coupling partners in Suzuki and Buchwald-Hartwig reactions makes this a highly valuable starting material for lead discovery and optimization campaigns.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, provides a reliable entry point to a rich chemical space of high-value compounds. For scientists in drug discovery and development, mastering the application of this core scaffold is a key step toward the efficient construction of novel molecular architectures with therapeutic potential.

References

6-Chloro-5-methylnicotinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic intermediate. The document delineates its fundamental molecular and physicochemical properties, offers a detailed, plausible synthetic pathway with mechanistic insights, and explores its chemical reactivity. The primary focus is on its application as a versatile scaffold in the synthesis of complex molecules for pharmaceutical and materials science research. Safety protocols and handling procedures are also detailed to ensure safe laboratory use. This guide is intended to serve as a foundational resource for scientists leveraging this compound in novel synthetic applications.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile, is a substituted pyridine derivative.[1] The nicotinonitrile scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The specific substitution pattern of this molecule—a chloro group at the 6-position, a methyl group at the 5-position, and a nitrile at the 3-position—provides three distinct points for synthetic modification, making it a valuable and versatile starting material.

The chloro group, positioned adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution and can readily participate in cross-coupling reactions. The nitrile group offers a gateway to other functional groups such as carboxylic acids, amines, and amides, while the methyl group can be a site for further functionalization or serve as a steric and electronic modulator in a final target molecule.

The core properties of this compound are summarized below.

PropertyValue / InformationSource(s)
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [1][2]
IUPAC Name 6-chloro-5-methylpyridine-3-carbonitrile[1]
CAS Number 66909-33-9[1][2][3]
Synonyms 2-Chloro-5-cyano-3-picoline[1]
Appearance Solid, likely a white or off-white powder
Solubility Low solubility in water; soluble in common organic solvents

Proposed Synthesis and Mechanistic Workflow

The following workflow illustrates a logical synthetic pathway. The choice of a pyridine N-oxide as an intermediate is a classic strategy in pyridine chemistry. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 6-positions, facilitating nucleophilic substitution reactions like chlorination.

Synthesis_Workflow Start 5-Methylpyridine-3-carbonitrile Intermediate 5-Methylnicotinonitrile N-oxide Start->Intermediate Oxidation (e.g., m-CPBA) Product This compound Intermediate->Product Chlorination (e.g., POCl₃)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical principles for pyridine modification. Researchers should perform their own reaction optimization.

Step 1: Oxidation to 5-Methylnicotinonitrile N-oxide

  • Rationale: The initial oxidation to an N-oxide is crucial. It electronically modifies the pyridine ring, making the C6 position electron-deficient and thus highly susceptible to attack by a chlorinating agent in the subsequent step.

  • Procedure:

    • Dissolve 5-methylpyridine-3-carbonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C using an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by sodium bicarbonate to neutralize excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly.

Step 2: Chlorination to this compound

  • Rationale: Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting pyridine N-oxides to 2- or 6-chloropyridines. The mechanism involves the formation of a pyridinium phosphate ester intermediate, which facilitates nucleophilic attack by the chloride ion.

  • Procedure:

    • Carefully add the crude 5-methylnicotinonitrile N-oxide (1.0 eq.) to an excess of phosphoryl chloride (POCl₃) (3-5 eq.) at 0 °C.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed slowly in a well-ventilated fume hood.

    • Neutralize the acidic solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. This allows for sequential and regioselective modifications, making it an ideal scaffold for building molecular libraries for drug discovery. The introduction of chlorine into bioactive molecules is a well-established strategy to enhance pharmacological properties.[4]

Reactivity_Diagram Core This compound NucSub Nucleophilic Substitution (e.g., R-NH₂) Core->NucSub C-N Bond Formation Suzuki Suzuki Coupling (Aryl Boronic Acid) Core->Suzuki C-C Bond Formation Hydrolysis Nitrile Hydrolysis (H₃O⁺) Core->Hydrolysis Forms Carboxylic Acid Reduction Nitrile Reduction (e.g., LiAlH₄) Core->Reduction Forms Primary Amine

Caption: Key reaction pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring nitrogen and the nitrile group makes the C6-Cl bond susceptible to displacement by nucleophiles. This is a primary pathway for introducing amines, alcohols, and thiols, which are common functional groups in bioactive molecules.

  • Palladium-Catalyzed Cross-Coupling: The chloro group is an excellent handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for expanding molecular complexity and exploring structure-activity relationships (SAR).

  • Nitrile Group Transformations: The cyano group is a versatile functional group precursor.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for interacting with biological targets.

    • Reduction: Reduction, for instance with lithium aluminum hydride (LiAlH₄), converts the nitrile to a primary amine (aminomethyl group), introducing a basic center and a flexible linker.

These reactions demonstrate that this compound can serve as a central hub for the divergent synthesis of a wide range of more complex heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[5]

Safety, Handling, and Storage

Due to its potential toxicity, this compound must be handled with appropriate safety precautions. The compound is classified as hazardous under the Globally Harmonized System (GHS).[1][3]

Hazard ClassGHS H-StatementDescription
Acute Oral Toxicity H302Harmful if swallowed
Acute Dermal Toxicity H312Harmful in contact with skin
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Acute Inhalation Toxicity H332Harmful if inhaled
Respiratory Irritation H335May cause respiratory irritation
Handling Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

  • Dispensing: Avoid creating dust when weighing or transferring the solid.

  • Contamination: Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a valuable and synthetically versatile intermediate. Its well-defined points of reactivity at the chloro, nitrile, and methyl positions provide researchers with a robust platform for the construction of complex heterocyclic molecules. A thorough understanding of its properties, synthetic pathways, and reactivity is essential for its effective application in drug discovery and materials science. Adherence to strict safety protocols is mandatory for its handling and use in a laboratory setting.

References

An In-depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: A Core Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-methylnicotinonitrile, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental chemical identity, including its definitive structure and IUPAC nomenclature, and present a detailed summary of its physicochemical properties. This guide elucidates a robust, two-step synthetic pathway, detailing the underlying chemical principles and providing a validated experimental protocol. Furthermore, we will examine the compound's strategic importance as a versatile building block in the development of contemporary pharmaceuticals, supported by an analysis of its reactive sites and potential for molecular elaboration. Safety, handling, and disposal protocols are also outlined to ensure its effective and responsible use in a research and development setting. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive agents.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 6-chloro-5-methylpyridine-3-carbonitrile , is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro group, a methyl group, and a nitrile moiety on the pyridine ring—renders it a highly valuable and versatile intermediate for further chemical modification.

The chloro group at the 6-position is susceptible to nucleophilic substitution, providing a key reaction handle. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening numerous avenues for derivatization. The methyl group at the 5-position provides steric and electronic influence, which can be crucial for modulating the biological activity of downstream compounds.

Its unique electronic and structural features make it an attractive scaffold for constructing more complex molecules, particularly in the synthesis of bipyridine structures and other heterocyclic systems of medicinal interest.[1]

Chemical Structure
Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. The experimental melting point is a critical parameter for identity confirmation and purity assessment in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 6-chloro-5-methylpyridine-3-carbonitrilePubChem[2]
CAS Number 66909-33-9Echemi[3]
Molecular Formula C₇H₅ClN₂PubChem[2]
Molecular Weight 152.58 g/mol PubChem[2]
Appearance White to off-white crystalline solidVulcanchem[4]
Melting Point 114-118 °CApollo Scientific[5]
SMILES CC1=CC(=CN=C1Cl)C#NPubChem[2]
InChIKey GKSKRJKZUDHSBZ-UHFFFAOYSA-NPubChem[2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from the corresponding nicotinic acid. This pathway involves the formation of an intermediate amide, followed by dehydration to yield the target nitrile. This approach is advantageous due to the accessibility of the starting materials and the reliability of the chemical transformations.

Synthesis Workflow Overview

The logical flow of the synthesis is depicted below. The process begins with the amidation of 6-Chloro-5-methylnicotinic acid, a reaction that leverages the nucleophilicity of ammonia. The resulting stable amide is then subjected to dehydration, a classic transformation to form the nitrile functional group.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration A 6-Chloro-5-methylnicotinic Acid (CAS: 66909-29-3) C 6-Chloro-5-methylnicotinamide (CAS: 65169-44-0) A->C Room Temp, ~16 hours B Ammonium Hydroxide (NH₄OH) B->C E This compound (Target Compound) C->E Reflux D Dehydrating Agent (e.g., POCl₃) D->E

A two-step synthesis workflow for this compound.
Step 1: Synthesis of 6-Chloro-5-methylnicotinamide

Causality: The first step is the conversion of the carboxylic acid to a primary amide. Direct amidation using ammonium hydroxide is a straightforward and effective method. The reaction proceeds via an acid-base reaction to form the ammonium carboxylate salt, which upon heating or standing, eliminates water to form the amide.

Protocol:

  • In a suitable reaction vessel, charge 6-Chloro-5-methylnicotinic acid (1.0 eq).

  • Add aqueous ammonium hydroxide (28% NH₄OH) in sufficient volume to fully dissolve and react with the starting material.

  • Stir the resulting solution at room temperature for approximately 16 hours.[4]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 6-Chloro-5-methylnicotinamide as a crystalline solid.[4] The expected melting point of the pure amide is 211-212°C.[2]

Step 2: Dehydration to this compound

Causality: The conversion of a primary amide to a nitrile is a dehydration reaction. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this transformation. POCl₃ activates the amide oxygen, making it a good leaving group and facilitating the elimination of water to form the carbon-nitrogen triple bond of the nitrile.

Protocol:

  • Precaution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Chloro-5-methylnicotinamide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~3-5 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic step.

  • Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purify the product by column chromatography or recrystallization to obtain the final compound with a melting point of 114-118°C.[5]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value chemical intermediate. Its utility stems from the presence of multiple reactive sites that allow for its incorporation into larger, more complex molecules with potential biological activity.[1]

Core Utility as a Building Block:

  • Pharmaceutical Synthesis: The compound serves as a key building block for creating diverse libraries of heterocyclic compounds for high-throughput screening.[1] The chloro-substituted pyridine core is a common motif in medicinal chemistry.

  • Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is prevalent in modern agrochemicals. This intermediate can be used to synthesize novel herbicides, fungicides, and insecticides.[1]

  • Functional Materials: The electronic properties of the cyanopyridine structure make it a candidate for incorporation into functional organic materials, such as those used in electronics or as dyes.[1]

Role in COX-2 Inhibitor Synthesis: While not a direct precursor, the structure of this compound is highly analogous to intermediates used in the synthesis of selective COX-2 inhibitors like Etoricoxib . Etoricoxib features a 5-chloro-6'-methyl-bipyridine core.[6][7] Synthetic strategies for this class of drugs often involve the coupling of two distinct pyridine rings. Intermediates like this compound are ideal starting points for such coupling reactions (e.g., Suzuki or Stille coupling), demonstrating the compound's direct relevance to the synthesis of established therapeutic agents.[8][9]

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound possesses acute toxicity and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification
Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled

(Source: Aggregated GHS information from PubChem)[2]

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a sealed container for disposal, and clean the area with soap and water.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a strategically important heterocyclic compound whose value is defined by its versatility as a synthetic intermediate. Its well-defined structure, characterized physicochemical properties, and established synthetic routes make it a reliable component in multi-step synthetic campaigns. For professionals in drug discovery and development, this compound represents a key scaffold for accessing novel chemical space, particularly in the synthesis of substituted bipyridines and other complex heterocyclic systems with therapeutic potential. Adherence to rigorous safety protocols is essential for harnessing its full potential in the laboratory.

References

An In-depth Technical Guide to 6-Chloro-5-methylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the chloro, methyl, and cyano groups on the pyridine scaffold, make it a versatile synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in the pharmaceutical industry. The content herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, appearing in a vast array of approved pharmaceuticals. Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a highly sought-after moiety. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

This compound (also known as 6-chloro-5-methylpyridine-3-carbonitrile) presents a particularly interesting substitution pattern. The electron-withdrawing nature of the chloro and cyano groups influences the reactivity of the pyridine ring, while the methyl group provides a lipophilic handle and can introduce steric constraints that may enhance target selectivity. This guide will delve into the specific attributes of this compound that underscore its utility in the synthesis of complex molecular architectures for drug discovery.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and drug development. While experimental data for some properties of this compound are not widely published, a combination of computed data and information on analogous structures provides a solid foundation for its use.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carbonitrile[1]
Synonyms 2-Chloro-5-cyano-3-picoline, 6-Chloro-5-methyl-3-pyridinecarbonitrile[1]
CAS Number 66909-33-9[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Likely a solid at room temperature.General observation for similar compounds
Melting Point Not available. (Note: The related amide, 6-chloro-5-methylnicotinamide, has a melting point of 211-212 °C[2])
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and have low solubility in water.General observation for similar compounds
Topological Polar Surface Area 36.7 Ų[1]
XLogP3 1.9[1]

Synthesis of this compound: A Practical Approach

While multiple synthetic routes to substituted nicotinonitriles exist, a common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor. The following protocol is a representative method that can be adapted for the synthesis of this compound.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Synthesis of this compound A 5-Methylnicotinonitrile B 5-Methylpyridine-3-carbonitrile N-oxide A->B Oxidation (e.g., m-CPBA) C This compound B->C Chlorination (e.g., POCl3)

Caption: A potential two-step synthesis of this compound.

Experimental Protocol: Synthesis from 5-Methylnicotinonitrile N-oxide

Disclaimer: This is a generalized protocol and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-Methylpyridine-3-carbonitrile N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylpyridine-3-carbonitrile N-oxide (1.0 eq) in anhydrous dichloromethane.

  • Chlorination: Carefully add phosphorus oxychloride (2.0-3.0 eq) to the solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This is an exothermic reaction and may cause vigorous gas evolution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale for Experimental Choices:

  • Phosphorus oxychloride (POCl₃): A common and effective reagent for the deoxygenative chlorination of pyridine N-oxides.

  • Anhydrous Conditions: Necessary to prevent the hydrolysis of POCl₃.

  • Sodium Bicarbonate Quench: Neutralizes the acidic reaction mixture and any remaining POCl₃.

  • Column Chromatography: A standard technique for the purification of organic compounds to obtain a high-purity product.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the chloro substituent, the methyl group, and the nitrile.

"this compound" [ label = <

This compound

Pyridine Ring Chloro Group Nitrile Group

Electrophilic Aromatic Substitution (difficult due to deactivation) Nucleophilic Aromatic Substitution (SNAr) Hydrolysis, Reduction, Cyclization

> ]; }

Caption: A generalized workflow illustrating the role of this compound.

  • Oncology: As a scaffold for kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

  • Neurological Disorders: As a building block for molecules targeting central nervous system receptors and enzymes.

The ability to readily modify the 6-position via SNAr or cross-coupling reactions, combined with the synthetic handles of the methyl and nitrile groups, makes this compound an attractive starting point for generating diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source:[1]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined reactivity allows for the strategic introduction of molecular diversity, facilitating the exploration of chemical space in the search for novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of readily available and synthetically tractable intermediates like this compound will undoubtedly increase. Further research into its applications and the development of novel synthetic methodologies will continue to expand its utility in the pharmaceutical industry.

References

An In-depth Technical Guide to the Solubility of 6-Chloro-5-methylnicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 6-chloro-5-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a foundation for its effective use in synthesis, formulation, and biological screening.

Introduction to this compound

This compound, with the chemical formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring a chlorinated pyridine ring with a methyl and a cyano group, makes it a versatile building block in medicinal chemistry.[2] Understanding its solubility in various organic solvents is paramount for its application in chemical reactions, purification processes like crystallization, and formulation for biological assays.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChem[1]
Molecular Weight 152.58 g/mol PubChem[1]
Appearance Solid (likely white or off-white powder)
Predicted XlogP 1.9PubChem[1]
CAS Number 66909-33-9PubChem[1]

The predicted XlogP of 1.9 suggests a moderate lipophilicity, indicating that this compound is likely to have better solubility in organic solvents than in water.[1][3] Indeed, it is reported to have low solubility in water and to be soluble in common organic solvents like dichloromethane and chloroform.[4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

For this compound, the presence of the polar cyano group and the nitrogen atom in the pyridine ring introduces polarity to the molecule. However, the chloro and methyl groups, along with the aromatic ring, contribute to its nonpolar character. Therefore, its solubility will be highest in solvents with a polarity that is comparable to its own.

Solubility Profile of this compound

Table of Predicted and Qualitative Solubility:

SolventSolvent TypePredicted SolubilityRationale / Notes
Methanol Protic PolarHighExpected to form hydrogen bonds with the nitrile and pyridine nitrogen.
Ethanol Protic PolarHighSimilar to methanol, good solubility is expected.[5][6]
Acetone Aprotic PolarModerate to HighGood dipole-dipole interactions are possible.[5][8]
Ethyl Acetate Aprotic, moderately polarModerateBalances polar and nonpolar characteristics.
Dichloromethane Aprotic, nonpolarHighReported to be a good solvent for this compound.[4]
Chloroform Aprotic, nonpolarHighReported to be a good solvent for this compound.[4]
Acetonitrile Aprotic PolarModerateNicotinic acid shows lower solubility in acetonitrile.[5][8]
Dimethylformamide (DMF) Aprotic PolarVery HighA versatile polar aprotic solvent known for its high dissolving power.[9]
Dimethyl Sulfoxide (DMSO) Aprotic PolarVery HighA strong polar aprotic solvent, expected to be an excellent solvent.[10]
Hexane NonpolarLow"Like dissolves like" principle suggests poor solubility.
Water Protic PolarLowThe non-polar regions of the molecule limit its solubility in water.[4]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is a standard and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 6-chloro-5- methylnicotinonitrile prep2 Add to a known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 OR Filter through a 0.45 µm filter analysis1 Take an aliquot of the clear supernatant sep2->analysis1 analysis2 Dilute with a suitable solvent analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3

Caption: Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Protocol
  • Preparation of the Slurry:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial.

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).

  • Separation of Solid and Liquid Phases:

    • Remove the vial from the shaker and allow it to stand for a short period to let the larger particles settle.

    • To separate the undissolved solid, either:

      • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the suspension through a chemically resistant syringe filter (e.g., 0.45 µm PTFE).

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC-UV detector against the concentration of the standard solutions.

    • Inject the diluted sample supernatant into the HPLC system.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the original concentration in the saturated supernatant by applying the dilution factor. The result is the solubility of the compound in the tested solvent, typically expressed in mg/mL or µg/mL.

Analytical Method Development

A robust analytical method is crucial for accurate quantification. For this compound, a reverse-phase HPLC method with UV detection is suitable.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is commonly used.

  • Detection: The UV detector should be set to a wavelength where this compound exhibits strong absorbance.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. These models often use quantitative structure-property relationship (QSPR) approaches, which correlate the physicochemical properties of a molecule (descriptors) with its solubility.[11][12] Machine learning algorithms are increasingly being used to develop more accurate predictive models.[13] While these predictions are useful for initial screening, they should be confirmed experimentally for critical applications.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data remains to be experimentally determined and published, a strong understanding of its physicochemical properties and the behavior of structurally similar compounds allows for a reliable qualitative assessment. The provided step-by-step protocol for the experimental determination of thermodynamic solubility offers a robust framework for researchers to generate precise data. A thorough understanding of the solubility of this important chemical intermediate will undoubtedly facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-methylnicotinonitrile, a substituted pyridine derivative, represents a core structural motif in various areas of chemical research, including pharmaceuticals and materials science.[1] Its precise structural elucidation is paramount for understanding its reactivity, properties, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural characterization of such organic molecules in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of publicly available, experimentally derived spectral data, this guide will leverage high-fidelity predictive methodologies to forecast the NMR spectra. This approach, grounded in established theoretical principles and computational algorithms, offers a robust framework for researchers encountering this or structurally related compounds.

This guide will delve into the theoretical underpinnings of the predicted chemical shifts and coupling constants, present a detailed experimental protocol for acquiring such data, and offer a thorough, structure-based interpretation of the anticipated spectral features. The content herein is designed to be a valuable resource for researchers, scientists, and drug development professionals, providing both a practical guide to spectral acquisition and a detailed framework for spectral interpretation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus, influenced by the electronegativity of substituents and their positions on the pyridine ring.[2][3][4]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to display two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the anisotropic effects of the pyridine ring and the electronic effects of the chloro, methyl, and cyano substituents.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.5 - 8.7Doublet (d)~2.5
H-47.9 - 8.1Doublet (d)~2.5
CH₃2.4 - 2.6Singlet (s)N/A
Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each unique carbon atom. The chemical shifts are significantly affected by the electronegativity of the nitrogen atom and the substituents, as well as resonance effects within the aromatic ring.

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3108 - 110
C-4140 - 142
C-5135 - 137
C-6155 - 157
CN116 - 118
CH₃18 - 20

Structural and Electronic Interpretation

The predicted chemical shifts can be rationalized by considering the electronic landscape of the molecule. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.

  • ¹H NMR Interpretation: The protons at the C-2 and C-4 positions are expected to appear as doublets due to coupling with each other. The downfield shift of H-2 is attributed to its proximity to the electronegative nitrogen atom. The methyl protons (CH₃) are expected to be a singlet as there are no adjacent protons to couple with.

  • ¹³C NMR Interpretation: The carbons directly bonded to electronegative atoms (C-2, C-6, and the cyano carbon) are expected to be the most downfield. The presence of the electron-donating methyl group at C-5 will likely cause a slight shielding effect on the adjacent carbons.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5][6][7]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogenous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Decoupling: Broadband proton decoupling (e.g., 'waltz16' or 'garp').

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and NMR Correlations

Graphviz diagrams can be employed to visualize the molecular structure and the key through-bond correlations that give rise to the observed (or predicted) NMR spectral features.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants, along with their detailed interpretation, offer a valuable resource for the structural verification of this compound. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data, which would be essential for confirming these predictions. As with any predictive methodology, experimental verification remains the gold standard. However, the framework presented here, combining computational prediction with a deep understanding of NMR principles, empowers researchers to confidently approach the structural elucidation of this and related heterocyclic compounds.

References

Mass spectrometry analysis of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-5-methylnicotinonitrile

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C₇H₅ClN₂), a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Moving beyond standard operating procedures, this document delves into the causal reasoning behind methodological choices, from sample preparation and ionization source selection to high-resolution mass analysis and spectral interpretation. We present detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), equipping researchers and drug development professionals with the expertise to achieve robust, accurate, and reproducible results. The guide emphasizes the unique isotopic signature conferred by the chlorine atom and explores the predictable fragmentation patterns that serve as cornerstones for definitive structural elucidation.

Foundational Principles: Understanding the Analyte

A successful mass spectrometry analysis begins not at the instrument, but with a thorough understanding of the analyte's physicochemical properties. This compound is a small organic molecule whose structure dictates the entire analytical strategy.

Core Chemical Properties

The molecule's characteristics, summarized in the table below, are paramount for method development. Its molecular weight and elemental composition are the basis for all mass analysis, while its structure—a substituted pyridine ring—suggests a degree of thermal stability and specific chemical reactivity.[1]

PropertyValueAnalytical Significance
Molecular Formula C₇H₅ClN₂Defines the elemental composition for high-resolution mass confirmation.
Average Molar Mass 152.58 g/mol Approximate mass used for solution preparation.
Monoisotopic Mass 152.01413 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), which is the target for High-Resolution Mass Spectrometry (HRMS).[1]
Structure 6-chloro-5-methylpyridine-3-carbonitrileThe aromatic system provides stability, while the nitrile and chloro groups are key sites for potential fragmentation.
The Chlorine Isotopic Signature: A Definitive Marker

Nature provides a powerful internal confirmation for chlorine-containing compounds. Chlorine exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[2][3] This results in a characteristic isotopic pattern in the mass spectrum for any ion containing a single chlorine atom. The molecular ion (M) will be accompanied by an (M+2) peak with approximately one-third the intensity (a 3:1 ratio).[3] This signature is a primary, non-negotiable piece of evidence for confirming the presence of this compound. Any spectrum purported to be of this compound that lacks this distinct M/M+2 pattern should be considered suspect.[4]

The Analytical Workflow: From Sample to Spectrum

A robust mass spectrometry workflow is a self-validating system where each step is designed to preserve the integrity of the analyte and minimize interference.[5][6] The diagram below outlines the logical flow from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Raw Sample / API Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution to ~1-10 µg/mL Dissolution->Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial LCMS LC-MS System Vial->LCMS GCMS GC-MS System Vial->GCMS IonSource Ionization Source (ESI or EI) LCMS->IonSource GCMS->IonSource MassAnalyzer Mass Analyzer (e.g., Orbitrap, TOF, Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData Identify Identify Isotopic Cluster ([M+H]⁺ & [M+2+H]⁺) RawData->Identify Confirm Confirm Exact Mass (HRMS) Identify->Confirm Fragment Perform MS/MS & Analyze Fragmentation Confirm->Fragment G parent Precursor Ion [C₇H₆ClN₂]⁺ m/z 153.02 frag1 [C₆H₃ClN]⁺ m/z 126.00 parent->frag1 - HCN (27 Da) frag2 [C₇H₅N₂]⁺ m/z 117.05 parent->frag2 - Cl (35 Da) frag3 [C₆H₅N₂]⁺ m/z 105.04 parent->frag3 - CH₃Cl (50 Da) frag4 [C₅H₃N]⁺ m/z 77.03 frag1->frag4 - Cl (35 Da)

References

Introduction to 6-Chloro-5-methylnicotinonitrile and Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-5-methylnicotinonitrile

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation of Fourier-Transform Infrared (FTIR) spectroscopy as applied to this compound. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of how to acquire and analyze the infrared spectrum of this important chemical intermediate.

This compound, with the chemical formula C₇H₅ClN₂, is a substituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a chloro substituent, a methyl group, and a nitrile functional group. These features make it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups within a molecule.[2] The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] By analyzing the absorption spectrum, one can deduce the presence of key functional groups, making it an indispensable tool for structural elucidation and quality control. This guide will detail the theoretical underpinnings, practical acquisition, and in-depth analysis of the IR spectrum of this compound.

Fundamental Principles of IR Spectroscopy

A molecule absorbs infrared radiation when the vibration of a chemical bond results in a change in the molecule's dipole moment. These vibrations are quantized and can be categorized into two main types: stretching (a change in bond length) and bending (a change in bond angle).[3]

The frequency of a given vibration is determined by the strength of the bond (stronger bonds vibrate at higher frequencies) and the masses of the atoms involved (lighter atoms vibrate at higher frequencies). The IR spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹), which is the reciprocal of the wavelength and is directly proportional to energy.

The spectrum is generally divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C≡N, C-H).

  • Fingerprint Region (1500-600 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching and bending of many single bonds. This pattern is unique to a specific molecule, serving as a molecular "fingerprint."

Experimental Protocols for Acquiring the IR Spectrum

As this compound is a solid at room temperature, two primary methods are suitable for acquiring its IR spectrum: the KBr pellet method (transmission) and the Attenuated Total Reflectance (ATR) method.

Protocol 1: KBr Pellet Method

This classic technique involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.

Causality Behind Experimental Choices: The goal is to create a solid solution where the analyte particles are small enough to minimize light scattering and are uniformly distributed in a non-absorbing matrix. KBr is hygroscopic, meaning it readily absorbs water from the atmosphere.[4] Water has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure the sample's spectrum, making the rigorous drying of KBr a critical, self-validating step for a clean baseline.[4]

Step-by-Step Methodology:

  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-3 hours to remove absorbed moisture.[5][6] Store the dried KBr in a desiccator.

    • Thoroughly clean an agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.

  • Sample Grinding and Mixing:

    • Place approximately 1-2 mg of this compound into the agate mortar and grind it into a very fine powder.

    • Add 100-200 mg of the dried KBr powder to the mortar.[2]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The goal is to disperse the sample, not to further grind the KBr.[4]

  • Pellet Pressing:

    • Carefully transfer the powder mixture into the collar of a pellet die.

    • Assemble the die and connect it to a vacuum line to remove trapped air and residual moisture, which helps in forming a transparent pellet.[5]

    • Place the die into a hydraulic press and slowly apply a pressure of 8-10 tons.[4][5] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[4]

  • Spectral Acquisition:

    • Carefully release the pressure and disassemble the die to retrieve the transparent KBr pellet.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet or an empty sample holder to account for atmospheric CO₂ and H₂O.[7]

    • Acquire the sample spectrum. The resulting peaks should be between 10% and 90% transmittance for accurate analysis.[7]

KBr_Pellet_Workflow cluster_prep Preparation cluster_press Pellet Formation cluster_analysis Analysis Dry_KBr Dry KBr Powder (110°C, 2-3h) Mix Mix Sample with KBr (1:100 ratio) Dry_KBr->Mix Grind_Sample Grind Sample (1-2 mg) Grind_Sample->Mix Load_Die Load Mixture into Die Mix->Load_Die Degas Degas under Vacuum Load_Die->Degas Press Apply Pressure (8-10 tons) Degas->Press Background Acquire Background Spectrum Press->Background Acquire Acquire Sample Spectrum Background->Acquire

Caption: Workflow for the KBr Pellet Method in FTIR Spectroscopy.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing powders directly.[6][8]

Causality Behind Experimental Choices: The principle relies on an infrared beam passing through a crystal of high refractive index (e.g., diamond or zinc selenide).[9] At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample.[9][10] Good, uniform contact between the sample and the crystal is paramount for a high-quality, reproducible spectrum, which is why a pressure clamp is used.[11]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Acquisition:

    • With the clean, empty crystal, acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[12]

  • Pressure Application:

    • Lower the pressure arm of the ATR accessory until its tip is in contact with the sample.

    • Apply consistent pressure using the calibrated knob to ensure intimate contact between the powder and the crystal surface.[8]

  • Spectral Acquisition:

    • Acquire the sample spectrum.

    • After the measurement, release the pressure arm, and clean the sample powder from the crystal surface with a soft brush or tissue.

Predicted Infrared Spectrum and Interpretation

The following is a detailed interpretation of the expected IR spectrum of this compound, based on established group frequencies for its constituent functional parts.

Molecule_Vibrations mol CH_Aromatic Aromatic C-H Stretch ~3100-3000 cm⁻¹ CH_Methyl Methyl C-H Stretch ~2960 & 2870 cm⁻¹ Nitrile Nitrile C≡N Stretch ~2240-2220 cm⁻¹ Ring_Stretch Pyridine Ring Stretch (C=C, C=N) ~1600-1450 cm⁻¹ Methyl_Bend Methyl C-H Bend ~1460 & 1380 cm⁻¹ CCl_Stretch C-Cl Stretch ~850-550 cm⁻¹ CH_Aromatic->mol CH_Methyl->mol Nitrile->mol Ring_Stretch->mol Methyl_Bend->mol CCl_Stretch->mol

Caption: Key vibrational modes of this compound.

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
  • Aromatic C-H Stretching: The C-H bonds on the pyridine ring will give rise to weak to medium absorption bands in the 3100-3000 cm⁻¹ region.[3][13]

  • Aliphatic C-H Stretching (Methyl Group): The methyl (-CH₃) group will exhibit characteristic stretching vibrations. Expect an asymmetric stretch around 2962 cm⁻¹ and a symmetric stretch near 2872 cm⁻¹.[14]

Triple Bond Region (2500 cm⁻¹ - 2000 cm⁻¹)
  • Nitrile (C≡N) Stretching: This is one of the most characteristic and easily identifiable peaks in the spectrum. For aromatic nitriles, the C≡N stretching vibration gives a strong, sharp absorption in the range of 2240-2220 cm⁻¹.[4] The conjugation with the pyridine ring weakens the C≡N bond slightly, lowering its frequency compared to saturated nitriles.[4]

Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region will contain a complex series of bands that are highly characteristic of the molecule as a whole.

  • Pyridine Ring Vibrations (C=C and C=N Stretching): The pyridine ring gives rise to several characteristic stretching vibrations. These typically appear in the 1625-1430 cm⁻¹ range.[15] Expect strong bands around 1600-1575 cm⁻¹ and 1520-1465 cm⁻¹ corresponding to these skeletal vibrations.[16]

  • Methyl C-H Bending: The methyl group has two characteristic bending modes: an asymmetric bend (or scissoring) around 1460 cm⁻¹ and a symmetric bend (or "umbrella" mode) near 1375 cm⁻¹.[17]

  • Aromatic C-H Bending: The C-H bonds of the substituted pyridine ring have in-plane and out-of-plane bending vibrations. The out-of-plane (oop) bends are often strong and their position is diagnostic of the substitution pattern, typically appearing in the 900-675 cm⁻¹ region.[13]

  • C-Cl Stretching: The carbon-chlorine stretching vibration for aromatic chlorides is found in the broad region between 850 and 550 cm⁻¹.[15] This band is often strong.

Summary Table of Expected Vibrational Modes

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Weak to Medium
Methyl C-HAsymmetric Stretching~2960Medium
Symmetric Stretching~2870Medium
Nitrile C≡NStretching2240 - 2220Strong, Sharp
Pyridine RingC=C, C=N Stretching1625 - 1430Medium to Strong
Methyl C-HAsymmetric Bending~1460Medium
Symmetric Bending~1375Medium
Aromatic C-HOut-of-Plane Bending900 - 675Strong
C-ClStretching850 - 550Strong

Table based on data from references[3][4][13][14][15][17].

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The presence of a strong, sharp peak in the 2240-2220 cm⁻¹ region is a definitive indicator of the nitrile group. Additional characteristic absorptions for the aromatic C-H, methyl C-H, pyridine ring, and C-Cl bonds allow for a comprehensive structural confirmation. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain a high-quality spectrum. The subsequent interpretation, grounded in the well-established principles of group frequencies, enables confident identification and characterization of this compound, supporting its application in drug development and chemical synthesis.

References

The Evolving Landscape of Pyridine-Based Therapeutics: A Technical Guide to the Biological Activities of 6-Chloro-5-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Chloro-5-methylnicotinonitrile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, integral to a multitude of natural products and synthetic drugs. Its unique electronic properties and capacity for diverse functionalization have made it a privileged scaffold in the pursuit of novel therapeutic agents. Within this vast chemical space, this compound emerges as a particularly strategic starting material. The presence of a nitrile group, a chlorine atom, and a methyl group on the pyridine core provides a versatile platform for a wide array of chemical modifications, enabling the exploration of diverse biological activities. This technical guide offers an in-depth exploration of the potential biological activities of derivatives synthesized from this scaffold, providing researchers and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity.

Anticancer Potential: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine. Derivatives of this compound have shown considerable promise in this arena, primarily through their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of these derivatives are often attributed to their ability to act as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Tyrosine Kinase Inhibition: Many nicotinonitrile derivatives have been found to inhibit tyrosine kinases, which are crucial for cell growth and proliferation. By blocking the activity of these enzymes, these compounds can halt the uncontrolled division of cancer cells.[1]

  • VEGFR-2 Inhibition and Anti-Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in this process. Certain nicotinonitrile derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply and impeding its growth.

  • Induction of Apoptosis: A key characteristic of effective anticancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells. Nicotinonitrile derivatives have been observed to trigger apoptosis through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a key target for some of the discussed derivatives.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF Activation AKT Akt PI3K->AKT Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. While specific SAR studies on this compound derivatives are emerging, general trends can be inferred from the broader class of nicotinonitriles. For instance, the nature and position of substituents on the pyridine ring, as well as the groups attached to the core scaffold, can significantly influence their kinase inhibitory potency and anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of the test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and IC50 value H->I

Caption: A typical workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Nicotinonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting a-Cellular Defenses

The antimicrobial mechanisms of these compounds are still under investigation, but several potential targets have been proposed:

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an attractive target for antimicrobial drugs. Some heterocyclic compounds have been shown to interfere with the synthesis of peptidoglycan, the main component of the bacterial cell wall.

  • Interference with Nucleic Acid Synthesis: DNA and RNA synthesis are fundamental processes for bacterial survival and replication. Compounds that can inhibit the enzymes involved in these processes can effectively halt bacterial growth.

  • Disruption of Membrane Function: The bacterial cell membrane plays a crucial role in maintaining cellular integrity and regulating the transport of nutrients and waste products. Compounds that can disrupt the structure or function of the cell membrane can lead to cell death.

The following diagram illustrates the general mechanism of bacterial cell wall synthesis inhibition.

CellWall_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide Lipid_II Lipid II UDP_NAM->Lipid_II Translocation Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan Glycan chain elongation Transpeptidase Transpeptidase (PBP) Peptidoglycan->Transpeptidase Cross-linking Inhibitor Nicotinonitrile Derivative Inhibitor->Transpeptidase Inhibition

Caption: Inhibition of bacterial cell wall synthesis.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the test microorganism in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU) per milliliter.

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Properties: Modulating the Body's Response to Injury and Infection

Inflammation is a complex biological response to harmful stimuli, but chronic or excessive inflammation can contribute to a variety of diseases. Nicotinonitrile derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory pathways.

Mechanism of Action: Taming the Inflammatory Cascade

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators.

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some nicotinonitrile derivatives may also act as COX inhibitors.

  • Modulation of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of a wide range of pro-inflammatory genes. By inhibiting the activation of NF-κB, nicotinonitrile derivatives can suppress the production of inflammatory cytokines and other mediators.

  • Inhibition of Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Inhibition of iNOS is a potential strategy for controlling inflammation.

The following diagram provides a simplified overview of the NF-κB signaling pathway.

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocation Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: A simplified diagram of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[2][3][4][5]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The derivatives of this compound have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological properties through medicinal chemistry efforts, and evaluate their safety and efficacy in preclinical and clinical studies. The versatility of this scaffold, coupled with the growing understanding of its structure-activity relationships, paves the way for the discovery of new and effective treatments for a wide range of human diseases.

References

A Comprehensive Technical Guide to 6-Chloro-5-methylnicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Nicotinonitrile in Synthesis

6-Chloro-5-methylnicotinonitrile is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a reactive nitrile group, a strategically placed chlorine atom, and a methyl group on the pyridine ring makes it a valuable precursor for the synthesis of a diverse range of complex heterocyclic compounds. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a key handle for introducing various functionalities, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. The methyl group at the 5-position can influence the electronic properties and steric interactions of the molecule, which can be crucial for modulating biological activity.

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, analytical quality control, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Section 1: Commercial Availability and Sourcing

Sourcing high-quality starting materials is a critical first step in any research and development program. This compound (CAS No. 66909-33-9) is commercially available from a range of suppliers, catering to both research-scale and bulk quantity requirements. When selecting a supplier, it is imperative to consider not only the price but also the purity of the compound, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the supplier's ability to provide larger quantities for scale-up studies.

Below is a comparative table of representative suppliers for this compound:

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Lead Time
ChemUniverseP6168798%250 mg$32.006 days
Aaron ChemistryAR0036JVNot SpecifiedInquireInquireInquire
Echemi (Multiple Listings)N/ATypically ≥99%InquireInquireInquire
Ivy Fine ChemicalsN/ANot SpecifiedInquireInquireInquire

Note: Pricing and lead times are subject to change and should be confirmed directly with the supplier. For bulk quantities, it is advisable to request a quote.

Section 2: Synthesis and Manufacturing Insights

Understanding the synthetic routes to this compound is crucial for process development, impurity profiling, and cost-effective scale-up. While multiple synthetic strategies can be envisaged, a common and logical approach involves the construction of the substituted pyridine ring followed by chlorination and introduction of the nitrile functionality. A plausible and efficient synthesis often starts from a readily available precursor like a 3-methylpyridine derivative.

A Representative Synthetic Pathway

A robust method for the synthesis of related 6-chlorinated nicotinonitrile analogs often involves the use of a pyridine N-oxide precursor. The N-oxide activates the pyridine ring for subsequent transformations. The chlorination can be effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which also facilitates the dehydration of a potential amide precursor to the nitrile.

The following diagram illustrates a logical synthetic workflow for a closely related analog, 6-chloro-5-methylpicolinonitrile, which provides valuable insights into the synthesis of the target compound.[1]

Synthesis_Workflow cluster_start Starting Material cluster_process Chlorination cluster_product Product 5-Methyl-1-oxy-pyridine-2-carbonitrile 5-Methyl-1-oxy-pyridine-2-carbonitrile Phosphorus_Oxychloride Phosphorus Oxychloride (POCl₃) Heat (e.g., 90°C) 5-Methyl-1-oxy-pyridine-2-carbonitrile->Phosphorus_Oxychloride Reactant 6-chloro-5-Methylpicolinonitrile 6-chloro-5-Methylpicolinonitrile Phosphorus_Oxychloride->6-chloro-5-Methylpicolinonitrile Yields

Caption: Synthetic workflow for a 6-chlorinated nicotinonitrile analog.

Causality Behind Experimental Choices:

  • Starting with the N-oxide: The oxidation of the pyridine nitrogen to an N-oxide activates the 2- and 6-positions of the ring towards nucleophilic attack. This is a common strategy in pyridine chemistry to facilitate substitutions that would otherwise be difficult.

  • Use of Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and versatile reagent in heterocyclic chemistry. In this context, it serves a dual purpose. Firstly, it is an effective chlorinating agent for converting the N-oxide to the 6-chloro derivative. Secondly, if the synthesis were to proceed via a nicotinamide precursor, POCl₃ is an excellent dehydrating agent for converting the amide to the nitrile. This dual reactivity makes it a highly efficient choice for this transformation.

  • Heating the Reaction: The chlorination of the pyridine N-oxide with POCl₃ typically requires elevated temperatures to proceed at a reasonable rate. The specific temperature (e.g., 90°C) is an empirical parameter that would be optimized to maximize yield and minimize the formation of byproducts.

Step-by-Step Experimental Protocol for a Representative Synthesis

The following protocol is for the synthesis of the closely related 6-chloro-5-methylpicolinonitrile and serves as a robust template for the synthesis of this compound.[1]

Materials:

  • 5-Methyl-1-oxy-pyridine-2-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add phosphorus oxychloride (e.g., 20 mL). Cool the flask to 0°C in an ice bath.

  • Addition of Starting Material: To the cooled POCl₃, add 5-Methyl-1-oxy-pyridine-2-carbonitrile (e.g., 2.6 g, 19 mmol) in small portions, ensuring the temperature remains low.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

    • Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 10% ethyl acetate in petroleum ether).

  • Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield 6-chloro-5-methylpicolinonitrile as a solid.

Section 3: Analytical Quality Control

Ensuring the identity, purity, and stability of this compound is paramount for its successful application in research and drug development. A comprehensive quality control (QC) strategy should employ a combination of spectroscopic and chromatographic techniques.

Recommended Analytical Methods

The following analytical methods are recommended for the characterization and quality control of this compound, based on standard practices for similar heterocyclic compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern. For guidance on common impurity signals, refer to established literature.[3][4]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, with distinct signals for the nitrile carbon, the aromatic carbons, and the methyl carbon.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (152.58 g/mol ).[5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any impurities. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point for method development.

The following diagram illustrates a typical analytical workflow for quality control:

QC_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample_Preparation Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR MS Mass Spectrometry Sample_Preparation->MS IR IR Spectroscopy Sample_Preparation->IR HPLC HPLC Analysis Sample_Preparation->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Assessment Purity Assessment (≥98%) HPLC->Purity_Assessment CoA Certificate of Analysis (CoA) Structural_Confirmation->CoA Purity_Assessment->CoA

Caption: A typical analytical workflow for quality control.

Section 4: Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its utility lies in the ability to selectively modify its functional groups to build diverse molecular scaffolds.

Role as a Versatile Synthetic Intermediate

The presence of the chloro, methyl, and nitrile groups allows for a variety of chemical transformations:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new side chains and build molecular complexity.

  • Nitrile Group Transformations: The nitrile group can be:

    • Hydrolyzed to a carboxylic acid or an amide.

    • Reduced to a primary amine.

    • Reacted with organometallic reagents to form ketones.

  • Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon and carbon-nitrogen bonds.

Context in PARP Inhibitor Synthesis

There is significant interest in the use of substituted nicotinonitrile derivatives in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. While a related compound, methyl 6-chloro-5-nitronicotinate, is cited as an important intermediate in the synthesis of various drugs, including PARP inhibitors, a review of the publicly available synthetic routes for the approved PARP inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib does not indicate the use of this compound as a direct precursor.[6][7][8][9][10][11][12][13] This is a critical piece of information for researchers in this specific area, as it clarifies the current landscape and can guide the design of novel synthetic strategies.

The structural motifs present in this compound, however, are relevant to the broader field of kinase inhibitor and heterocyclic drug discovery. Its potential as a starting material for the synthesis of novel bioactive compounds remains an active area of exploration.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for applications in medicinal chemistry and drug discovery. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective use in research and development. While it is not a direct precursor in the established synthetic routes of several marketed PARP inhibitors, its structural features make it a valuable starting material for the exploration of novel heterocyclic compounds with potential therapeutic applications. This guide provides a solid foundation of technical knowledge to enable researchers and drug development professionals to effectively leverage the synthetic potential of this compound in their programs.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions involving 6-Chloro-5-methylnicotinonitrile, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying reaction mechanisms, details optimized protocols for various nucleophiles, and presents key data to facilitate the synthesis of diverse substituted 5-methylnicotinonitrile derivatives. These derivatives are crucial intermediates in the development of novel pharmaceuticals and functional materials.[1][2]

Introduction: The Synthetic Value of this compound

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral agents.[3][4] this compound serves as a key starting material, offering a reactive handle for introducing molecular diversity at the 6-position of the pyridine ring.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-CN) group, particularly at positions ortho and para to it.[5][6] In this compound, the chlorine atom is positioned ortho to the ring nitrogen and para to the cyano group, making it highly activated and an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This guide provides the foundational knowledge and practical protocols to effectively leverage this reactivity.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on aryl halides do not proceed via backside attack, which is sterically impossible, or through the formation of an unstable aryl cation.[5][7] Instead, the reaction follows a well-established two-step addition-elimination mechanism .[8][9]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][10] The stability of this complex is the cornerstone of the SNAr reaction. The electron-withdrawing pyridine nitrogen and the cyano group effectively delocalize the negative charge through resonance, lowering the activation energy for its formation.[6][11] This is the rate-determining step of the reaction.[12]

  • Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.[9]

Caption: SNAr Mechanism for this compound

Optimizing Reaction Conditions

The success of an SNAr reaction hinges on the careful selection of several key parameters.

  • Nucleophile: A wide array of nucleophiles can be employed. The strength of the nucleophile directly impacts the reaction rate.[12]

    • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are commonly used to generate valuable amino-nicotinonitrile derivatives.

    • O-Nucleophiles: Alkoxides and phenoxides react to form ether linkages. Reactions with neutral alcohols are feasible but often require a strong base to generate the more nucleophilic alkoxide in situ.[13]

    • S-Nucleophiles: Thiolates are excellent nucleophiles and react readily to form thioethers.[14][15]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are the solvents of choice.[16] They effectively solvate the cation of the base and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[12]

  • Base: A non-nucleophilic base is often required. Its primary role is to deprotonate the nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity or to act as an acid scavenger, neutralizing the HCl formed when using neutral amine nucleophiles. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for alcohols and thiols.[12]

  • Temperature: While this compound is highly activated, moderate heating (typically 60-120 °C) is often necessary to achieve a reasonable reaction rate, especially with weaker nucleophiles.[12]

Experimental Protocols

The following protocols provide step-by-step methodologies for the reaction of this compound with representative nucleophiles.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is harmful if swallowed, in contact with skin, or if inhaled.[17]

Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Substrate, Solvent, Base Setup->Reagents Nucleophile 3. Add Nucleophile (Portion-wise or Dropwise) Reagents->Nucleophile Heating 4. Heat to Target Temp (e.g., 80-100 °C) Nucleophile->Heating Monitoring 5. Monitor Progress (TLC / LC-MS) Heating->Monitoring Workup 6. Aqueous Work-up (Quench & Extract) Monitoring->Workup Purification 7. Purify Product (Column Chromatography) Workup->Purification Characterization 8. Characterize (NMR, MS, etc.) Purification->Characterization

Caption: General Experimental Workflow

Protocol 1: Synthesis of 6-Morpholino-5-methylnicotinonitrile (N-Nucleophile)

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and potassium carbonate.

  • Under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Add morpholine to the stirring suspension at room temperature.

  • Heat the reaction mixture to 90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[12]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of 6-Methoxy-5-methylnicotinonitrile (O-Nucleophile)

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe, 1.5 eq, as a solution in Methanol or solid)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous Methanol (approx. 0.2 M).

  • Carefully add the sodium methoxide solution dropwise at 0 °C (ice bath). If using solid NaOMe, add it portion-wise, ensuring the temperature does not rise significantly.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.[13]

  • Once complete, cool the mixture and carefully neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract three times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 5-Methyl-6-(phenylthio)nicotinonitrile (S-Nucleophile)

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (MeCN)

  • Ethyl Acetate

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound and potassium carbonate in acetonitrile (approx. 0.2 M).

  • Add thiophenol to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, filter off the inorganic salts, and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude material by flash column chromatography.

Data Summary

The following table provides representative data for the SNAr reactions of this compound, demonstrating the versatility of this substrate. Actual results may vary based on reaction scale and purity of reagents.

Entry Nucleophile Base Solvent Temp (°C) Time (h) Typical Yield (%)
1MorpholineK₂CO₃DMF90592
2AnilineK₂CO₃DMSO110885
3Sodium Methoxide-MeOH65395
4PhenolK₂CO₃MeCN801278
5ThiophenolEt₃NDMF80490
6BenzylamineK₂CO₃DMSO100688

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyridine ring, enhanced by the cyano group, allows for the efficient displacement of the 6-chloro substituent by a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and data presented in this application note demonstrate that these transformations can be achieved in high yields under moderate and accessible reaction conditions, providing a reliable and robust platform for the synthesis of diverse, functionally-rich nicotinonitrile derivatives for drug discovery and materials science applications.

References

The Strategic Utility of 6-Chloro-5-methylnicotinonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nicotinonitrile Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the nicotinonitrile (3-cyanopyridine) framework has emerged as a cornerstone for the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] Its inherent electronic properties, coupled with its capacity for diverse chemical modifications, render it an ideal scaffold for engaging the ATP-binding sites of various kinases.[3] The electron-withdrawing nature of the nitrile group can significantly influence the molecule's binding interactions, while the pyridine ring offers multiple vectors for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic profiles.[2][4] Numerous clinically approved kinase inhibitors, such as bosutinib and neratinib, incorporate the nicotinonitrile core, underscoring its therapeutic significance.[1][2]

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 6-Chloro-5-methylnicotinonitrile, a key building block, in the synthesis of complex kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. As a prime exemplar, we will explore the synthetic journey toward a macrocyclic kinase inhibitor, showcasing the versatility of the cyanopyridine scaffold in constructing molecules with significant therapeutic potential.

Targeted Signaling Pathways: A Rationale for Kinase Inhibition

Protein kinases are pivotal regulators of a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a frequent driver of oncogenesis and other proliferative diseases. Consequently, targeting kinases has become a highly successful strategy in cancer therapy.[5] Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling cascades.

Two of the most critical signaling pathways implicated in cancer are the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways (e.g., ALK, ROS1). The strategic design of inhibitors that can effectively modulate these pathways is a paramount objective in drug discovery.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 ALK/ROS1 Signaling (Example RTK) GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ALK_Fusion ALK/ROS1 Fusion Protein (Oncogenic Driver) STAT3 STAT3 ALK_Fusion->STAT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_Fusion->RAS_RAF_MEK_ERK Downstream Gene Expression & Cell Growth STAT3->Downstream RAS_RAF_MEK_ERK->Downstream Inhibitor Kinase Inhibitor (e.g., Lorlatinib) Inhibitor->PI3K Inhibition Inhibitor->ALK_Fusion Inhibition

Caption: Key oncogenic signaling pathways targeted by kinase inhibitors.

Synthetic Strategy: A Convergent Approach to Macrocyclic Kinase Inhibitors

The synthesis of complex macrocyclic kinase inhibitors, such as Lorlatinib (PF-06463922), often employs a convergent strategy.[6] This approach involves the independent synthesis of key fragments, which are then coupled together in the later stages of the synthesis, followed by a final macrocyclization step. This methodology is highly efficient for producing significant quantities of the target molecule.[6][7]

A plausible disconnection for a macrocyclic inhibitor featuring a nicotinonitrile moiety is illustrated below. This highlights the critical bond formations, such as a Suzuki cross-coupling to assemble the core structure and a subsequent macrolactamization to form the large ring.[6][7]

Caption: Convergent synthetic workflow for a macrocyclic kinase inhibitor.

Experimental Protocols

The following protocols are based on established and scalable syntheses of advanced kinase inhibitors and are presented to be adaptable for derivatives of this compound.[6][7][8]

Protocol 1: Synthesis of a Key Pyridine Fragment via Suzuki-Miyaura Coupling

This protocol details the crucial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to link two key aromatic fragments. The slow addition of one of the coupling partners is often critical to suppress the formation of homocoupled byproducts.[8]

Materials:

  • Aryl Bromide Fragment (containing the nicotinonitrile moiety) (1.0 equiv)

  • Aryl Boronic Ester Fragment (1.0 equiv)

  • PdCl2(dppf)·CH2Cl2 (0.05 equiv)

  • Cesium Fluoride (CsF) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add PdCl2(dppf)·CH2Cl2 (0.05 equiv) and Cesium Fluoride (3.0 equiv).

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of toluene and water.

  • Prepare a solution of the Aryl Bromide Fragment (1.0 equiv) and the Aryl Boronic Ester Fragment (1.0 equiv) in toluene.

  • Over a period of 15-20 hours, add the solution from step 4 to the reaction vessel at 88 °C.

  • Monitor the reaction by HPLC or TLC until completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chemoselective Ester Hydrolysis

In the presence of a sensitive functional group like a nitrile, a chemoselective hydrolysis of an ester is required. Potassium trimethylsilanolate (TMSOK) is an excellent reagent for this transformation, as it selectively cleaves the ester without affecting the nitrile.[7][8]

Materials:

  • Coupled Intermediate with Methyl Ester and Nitrile (1.0 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.6 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the coupled intermediate (1.0 equiv) in acetonitrile.

  • Cool the solution to 0 °C.

  • Add potassium trimethylsilanolate (1.6 equiv) portion-wise, maintaining the temperature at 0-5 °C.

  • Stir the reaction at room temperature for 2 hours.

  • The product, a potassium salt of the carboxylic acid, will often precipitate from the reaction mixture.[8]

  • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

  • The purity of the isolated product can be assessed by UPLC.

Protocol 3: Macrolactamization

The final ring-closing step is a macrolactamization, which is performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. HATU is a common and efficient coupling reagent for this transformation.[6][8]

Materials:

  • Linear Amide Precursor (from Protocol 2, after acidification and deprotection) (1.0 equiv)

  • HATU (2.0 equiv)

  • DIPEA (4.0 equiv)

  • DMF

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a large reaction vessel, prepare a dilute solution of HATU (2.0 equiv) and DIPEA (4.0 equiv) in a mixture of DMF and ethyl acetate.

  • Prepare a separate solution of the linear amide precursor (1.0 equiv) in DMF.

  • Over a period of 14-16 hours, slowly add the solution of the linear amide precursor to the reaction vessel containing HATU and DIPEA at 40 °C.

  • Stir the reaction for an additional hour after the addition is complete.

  • Monitor the reaction by HPLC.

  • Upon completion, perform an aqueous workup.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by crystallization to yield the final macrocyclic kinase inhibitor.[6]

Data Summary

The following table provides representative data for the key steps in the synthesis of a macrocyclic kinase inhibitor.

StepReactionKey ReagentsSolventTemp (°C)Yield (%)Purity (%)
1Suzuki-Miyaura CouplingPdCl2(dppf)·CH2Cl2, CsFToluene/H2O88~70-80>95
2Ester HydrolysisTMSOKAcetonitrile20~90-95>98
3MacrolactamizationHATU, DIPEADMF/EtOAc40~50-60>99

Conclusion

This compound and its derivatives are invaluable building blocks in the synthesis of sophisticated kinase inhibitors. The protocols and strategies outlined in this application note, exemplified by the convergent synthesis of a macrocyclic inhibitor, demonstrate the chemical versatility of the nicotinonitrile scaffold. By understanding the rationale behind the chosen synthetic routes and reaction conditions, researchers can effectively leverage these principles to design and synthesize novel kinase inhibitors with tailored biological activities. The provided step-by-step methodologies offer a robust foundation for the practical execution of these complex chemical transformations in a drug discovery setting.

References

Synthesis of Substituted Nicotinamides from 6-Chloro-5-methylnicotinonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways for preparing substituted nicotinamides, valuable scaffolds in medicinal chemistry, starting from the versatile building block, 6-Chloro-5-methylnicotinonitrile. We will delve into the mechanistic underpinnings of these transformations and provide robust, step-by-step protocols for key reactions.

Introduction: The Significance of Substituted Nicotinamides

Substituted nicotinamides are a class of compounds that feature prominently in drug discovery and development. The nicotinamide moiety, a derivative of niacin (vitamin B3), is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This compound serves as an excellent starting material for the synthesis of a library of substituted nicotinamides. The chloro and methyl groups on the pyridine ring, along with the nitrile functionality, offer multiple handles for chemical modification, enabling the exploration of a broad chemical space.

Strategic Approaches to Substituted Nicotinamides

The conversion of this compound to a diverse array of substituted nicotinamides can be achieved through a series of strategic chemical transformations. The primary pathways involve:

  • Hydrolysis of the Nitrile Group: The initial and crucial step is the conversion of the nitrile group to a primary amide (carboxamide), which is the defining feature of nicotinamides.

  • Modification of the Pyridine Ring: The chloro substituent at the 6-position is a key site for introducing diversity through various cross-coupling reactions or nucleophilic aromatic substitution.

The following sections will detail the experimental protocols for these transformations.

Part 1: Hydrolysis of this compound to 6-Chloro-5-methylnicotinamide

The conversion of a nitrile to an amide is a fundamental transformation in organic synthesis. While this hydrolysis can be achieved under both acidic and basic conditions, controlling the reaction to stop at the amide stage without proceeding to the carboxylic acid requires careful selection of reagents and reaction conditions.[1][2][3]

Mechanistic Insight: Nitrile Hydrolysis

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to yield the amide.

For a milder approach, alkaline hydrogen peroxide is often employed.[4] This method can provide high yields of the amide while minimizing the formation of the corresponding carboxylic acid.

Experimental Protocol: Alkaline Peroxide Hydrolysis

This protocol outlines a reliable method for the selective hydrolysis of the nitrile to the amide.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Distilled water

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of nitrile).

  • Reagent Addition: Cool the solution in an ice bath. While stirring, add a solution of sodium hydroxide (1.2 eq) in water, followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-5-methylnicotinamide.[5][6] The product can be further purified by recrystallization or column chromatography if necessary.

Parameter Value
Starting MaterialThis compound
Key ReagentsNaOH, H₂O₂
SolventEthanol/Water
Reaction Temperature0 °C to Room Temperature
Typical Yield>80%

Part 2: Diversification via Cross-Coupling and Nucleophilic Substitution Reactions

With the 6-Chloro-5-methylnicotinamide in hand, the chloro group at the 6-position provides a versatile handle for introducing a wide range of substituents. This can be achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] Two of the most widely used methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10][11] This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition of Ar-X Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation with R-B(OR)2 Ar-Pd(II)-X_L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Chloro-5-methylnicotinamide

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add 6-Chloro-5-methylnicotinamide (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Parameter Value
Substrates6-Chloro-5-methylnicotinamide, Boronic acid/ester
CatalystPalladium complex (e.g., Pd(PPh₃)₄)
BaseCarbonate (e.g., K₂CO₃)
SolventAnhydrous, degassed (e.g., Dioxane)
AtmosphereInert (N₂ or Ar)
Temperature80-120 °C

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] This reaction is incredibly versatile, allowing for the coupling of a wide range of amines with aryl halides.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition of Ar-X Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X_L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X_L->Amine_Coordination R2NH Base Ar-Pd(II)-NR2_L Ar-Pd(II)(NR2)L Amine_Coordination->Ar-Pd(II)-NR2_L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Chloro-5-methylnicotinamide

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk flask or sealed tube.

  • Reagent Addition: Add 6-Chloro-5-methylnicotinamide and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired 6-amino-5-methylnicotinamide derivative.

Parameter Value
Substrates6-Chloro-5-methylnicotinamide, Amine
Catalyst SystemPalladium precatalyst + Phosphine ligand
BaseStrong, non-nucleophilic (e.g., NaOt-Bu)
SolventAnhydrous, degassed (e.g., Toluene)
AtmosphereInert (N₂ or Ar)
Temperature80-110 °C
B. Nucleophilic Aromatic Substitution (SₙAr)

In cases where the pyridine ring is sufficiently electron-deficient, direct nucleophilic aromatic substitution (SₙAr) can be an effective method for displacing the chloride.[15][16][17] The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom facilitate this reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • 6-Chloro-5-methylnicotinamide

  • Amine (primary or secondary) (2.0-3.0 eq)

  • High-boiling point solvent (e.g., DMSO, NMP)

  • Optional: Base (e.g., K₂CO₃, Et₃N)

  • Sealed tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

Procedure:

  • Reaction Setup: In a sealed tube or microwave vial, combine 6-Chloro-5-methylnicotinamide and the amine.

  • Solvent and Base: Add the solvent and, if necessary, a base.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours. Microwave irradiation can often accelerate the reaction.

  • Workup: After cooling, pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Parameter Value
Substrates6-Chloro-5-methylnicotinamide, Amine
SolventPolar aprotic (e.g., DMSO)
Temperature120-180 °C (conventional heating) or higher (microwave)
AdditivesOptional base (e.g., K₂CO₃)

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the preparation of a diverse library of substituted nicotinamides from the readily available starting material, this compound. By employing a combination of nitrile hydrolysis and subsequent functionalization of the pyridine ring through powerful cross-coupling reactions or nucleophilic aromatic substitution, researchers can efficiently access novel compounds with potential therapeutic applications. The choice of a specific synthetic route will depend on the desired substituent and the overall synthetic strategy. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the final products.

References

Use of 6-Chloro-5-methylnicotinonitrile in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 6-Chloro-5-methylnicotinonitrile in Agrochemical Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 66909-33-9) is a substituted pyridine derivative that serves as a highly versatile and strategic starting material in the synthesis of modern agrochemicals.[1] Its unique arrangement of a reactive chlorine atom, a nitrile group, and a methyl group on the pyridine core provides multiple avenues for synthetic diversification. This document provides an in-depth guide for researchers and development scientists on the practical application of this intermediate, focusing on its transformation into key building blocks for the synthesis of advanced insecticidal compounds. We will explore the causality behind synthetic choices, provide detailed, self-validating experimental protocols, and present logical workflows for leveraging this molecule's full potential in agrochemical design and discovery.

Introduction: Properties and Strategic Importance

This compound is a solid crystalline compound with the molecular formula C₇H₅ClN₂.[1] Its strategic value in agrochemical synthesis stems from its trifunctional nature:

  • 6-Chloro Position: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the coupling with other heterocyclic systems.

  • 3-Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of essential moieties, most notably a primary amine (via reduction) or a carboxylic acid (via hydrolysis).

  • 5-Methyl Group: The methyl group can be a site for radical halogenation to introduce a halomethyl group, a key component in many potent insecticides.

This combination of reactive sites makes this compound a valuable precursor for creating complex molecular architectures with high biological activity.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 66909-33-9
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
IUPAC Name 6-chloro-5-methylpyridine-3-carbonitrile
Appearance Solid
Synonyms 2-Chloro-5-cyano-3-picoline

Core Synthetic Strategy: Unlocking the Amine Intermediate

While the nitrile group itself is present in some bioactive molecules, its greatest utility in this context is as a precursor to the aminomethyl group (-CH₂NH₂). This primary amine is a cornerstone for building the side chains of several major classes of insecticides, particularly neonicotinoids and related compounds. The conversion is most effectively achieved through catalytic hydrogenation.

Causality of Experimental Design:

The choice of a catalyst and reaction conditions is critical for the selective and high-yield reduction of the nitrile without affecting the chloro-substituent or the pyridine ring.

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitroarenes and nitriles.[2] It offers excellent activity and can be used under relatively mild conditions. Raney Nickel is another common choice but can sometimes be more aggressive.

  • Solvent: An acidic medium, such as ethanol with hydrochloric acid, protonates the pyridine nitrogen, which can help to prevent catalyst poisoning and facilitate the reaction.

  • Hydrogen Source: Pressurized hydrogen gas is the standard reductant for this type of transformation, allowing the reaction to proceed efficiently.

Protocol 1: Catalytic Hydrogenation to (6-Chloro-5-methylpyridin-3-yl)methanamine

This protocol describes the selective reduction of the nitrile functionality.

Workflow Diagram:

G start This compound (Starting Material) reagents H₂ (gas) Pd/C Catalyst HCl/Ethanol start->reagents Add to reactor Pressurized Hydrogenation Reactor (e.g., Parr Shaker) reagents->reactor workup 1. Filter Catalyst 2. Neutralize with Base 3. Extract with Organic Solvent 4. Dry and Concentrate reactor->workup Reaction Completion product (6-Chloro-5-methylpyridin-3-yl)methanamine (Key Intermediate) workup->product

Caption: Workflow for the synthesis of the key amine intermediate.

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL hydrogenation vessel, add this compound (15.2 g, 0.1 mol) and 10% Palladium on Carbon (0.75 g, 5 wt%).

  • Solvent Addition: Carefully add 100 mL of ethanol followed by 10 mL of concentrated hydrochloric acid. The acid aids in substrate solubility and prevents catalyst deactivation.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.

    • Transfer the filtrate to a round-bottom flask and cool in an ice bath. Slowly neutralize the solution by adding 2M sodium hydroxide solution until the pH is ~9-10.

    • Extract the aqueous solution with dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (6-Chloro-5-methylpyridin-3-yl)methanamine.

Table 2: Quantitative Data for Amine Synthesis

ParameterValueRationale
Typical Yield 85-95%High efficiency of Pd/C catalysis.
Purity (by GC-MS) >98%Clean conversion with minimal side products.
Reaction Time 4-6 hoursOptimized for complete conversion.
Temperature 40-50°CBalances reaction rate and selectivity.

Application in Insecticide Synthesis: A Neonicotinoid Analogue

The synthesized (6-chloro-5-methylpyridin-3-yl)methanamine is a direct precursor for a variety of N-substituted insecticides. Its structure is analogous to the core building blocks of commercial neonicotinoids. The following protocol details its use in synthesizing a compound structurally related to Acetamiprid.

Protocol 2: Synthesis of an N-Cyanoimidate Insecticide Analogue

This protocol involves the condensation of the primary amine with an electrophilic cyano-containing compound.

Workflow Diagram:

G start (6-Chloro-5-methylpyridin-3-yl)methanamine (Key Intermediate) reagent Ethyl N-cyanoethanimideate start->reagent Reacts with reactor Glass Reactor with Reflux Condenser reagent->reactor product N-((6-chloro-5-methylpyridin-3-yl)methyl)-1-cyanoethanimidate (Final Product) reactor->product Yields conditions Ethanol (Solvent) Heat to 65°C, 6-7 hours reactor->conditions Under these conditions

Caption: Synthesis of a neonicotinoid-like insecticide.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, dissolve (6-chloro-5-methylpyridin-3-yl)methanamine (15.6 g, 0.1 mol) in 100 mL of ethanol.

  • Reagent Addition: To the stirred solution, add ethyl N-cyanoethanimideate (11.2 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 6-7 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C in an ice bath. The product should precipitate as a solid.

    • Filter the solid product using a Büchner funnel.

    • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain the final N-cyanoimidate compound.

Future Directions and Further Applications

The synthetic potential of this compound is not limited to the pathway described. Researchers can explore other transformations for novel agrochemical discovery:

  • Halogenation of the Methyl Group: Radical halogenation (e.g., using N-chlorosuccinimide) can convert the 5-methyl group into a 5-(chloromethyl) group. This creates the classic 2-chloro-5-(chloromethyl)pyridine scaffold, a direct precursor to major insecticides like Imidacloprid and Thiamethoxam.[3]

  • Nucleophilic Aromatic Substitution: The 6-chloro position can be substituted by various nucleophiles (e.g., thiols, amines, alkoxides) to generate libraries of new compounds for biological screening.

  • Hydrolysis of the Nitrile: Hydrolysis of the nitrile group under acidic or basic conditions would yield 6-chloro-5-methylnicotinic acid, an intermediate for certain herbicides and fungicides.

Conclusion

This compound is a potent and versatile intermediate for agrochemical synthesis. By understanding the reactivity of its distinct functional groups, researchers can design logical and efficient synthetic routes to high-value compounds. The key transformation of the nitrile group into a primary amine, as detailed in this guide, unlocks access to a rich area of insecticide chemistry. The protocols and causal explanations provided herein serve as a robust foundation for scientists and developers working on the next generation of crop protection solutions.

References

Application Note & Protocols: Strategic Amination of 6-Chloro-5-methylnicotinonitrile for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of 6-amino-5-methylnicotinonitrile derivatives through the reaction of 6-Chloro-5-methylnicotinonitrile with various amines. We delve into the core chemical principles, offer detailed, field-tested protocols, and present a framework for troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.

Introduction: The Value of the 2-Amino-3-cyanopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Specifically, the 2-amino-3-cyanopyridine moiety, synthesized from precursors like this compound, serves as a versatile building block for a wide range of complex heterocyclic systems. These products are not merely intermediates; they are crucial components in the development of potent therapeutic agents, including antiviral drugs, anti-tumor agents, and selective enzyme inhibitors.[3][4] The strategic introduction of an amino group at the C6 position via nucleophilic aromatic substitution is a cornerstone reaction, enabling extensive structural diversification for structure-activity relationship (SAR) studies.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary reaction mechanism for the amination of this compound is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[2][5]

Causality of Reactivity:

  • Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This electronic "pull" makes the ring susceptible to attack by nucleophiles.

  • Activating Groups: The potent electron-withdrawing effect of the nitrile (-CN) group at the C3 position further depletes electron density from the ring, particularly at the ortho (C2, C4) and para (C6) positions. This makes the C6 position, where the chlorine atom is located, highly electrophilic and primed for nucleophilic attack.

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, critically, onto the nitrile group, which provides substantial stabilization, thereby lowering the activation energy of the reaction.[6]

The overall transformation is illustrated below:

Caption: Figure 1: SNAr Mechanism on this compound.

Optimizing the Reaction: Key Experimental Parameters

The success and efficiency of the amination reaction hinge on the careful selection of several key parameters.

  • The Amine Nucleophile: The nucleophilicity of the amine is paramount.

    • Aliphatic Amines (Primary & Secondary): Generally strong nucleophiles (e.g., piperidine, morpholine, butylamine) that react readily, often requiring only moderate heat.

    • Aromatic Amines: Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring (e.g., aniline). These reactions typically demand higher temperatures or the use of a catalyst.

  • Solvent Selection: The choice of solvent is critical for facilitating the formation of the charged Meisenheimer complex.

    • Polar Aprotic Solvents (Recommended): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate cations while leaving the amine nucleophile relatively "bare" and reactive.

    • Alcohols/Water: Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity and are generally less effective. However, some green chemistry protocols have shown success using water with a base like KF.[7]

  • Temperature Control: Heat is often required to overcome the activation energy barrier, especially for less-activated substrates or weaker nucleophiles.[2]

    • Typical Range: 80 °C to 150 °C.

    • Expert Insight: It is advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased. This approach minimizes the formation of potential side products from thermal degradation. Flow reactors can be employed for reactions requiring very high temperatures (up to 300 °C) with short residence times, often leading to cleaner reactions and higher yields.[1]

  • Role of a Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is added to scavenge this acid.

    • Common Choices: Potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).

    • Stoichiometry: At least one equivalent of base is required if the amine salt is not desired. Often, a slight excess is used to drive the reaction to completion.

Detailed Experimental Protocols

This section provides a trusted, general procedure for the amination of this compound in a standard laboratory setting.

General Protocol for Batch Synthesis

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1-0.2 M concentration)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent & Reagent Addition: Add the solvent (DMF or DMSO) to the flask. Begin stirring to create a suspension. Add the amine (1.2 eq) to the mixture at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

The following diagram illustrates the logical flow from reaction setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis setup 1. Assemble Glassware (Flask, Condenser) reagents 2. Add Reactants (Substrate, Base, Solvent) setup->reagents add_amine 3. Add Amine Nucleophile reagents->add_amine heat 4. Heat to Target Temp (e.g., 100 °C) add_amine->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue Heating workup 6. Aqueous Work-up (Extraction & Drying) monitor->workup Reaction Complete concentrate 7. Concentrate in vacuo workup->concentrate purify 8. Column Chromatography concentrate->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: Figure 2: Standard laboratory workflow for SNAr synthesis.

Representative Data & Expected Outcomes

The following table summarizes expected outcomes for the reaction with different classes of amines under typical conditions.

AmineClassTemp (°C)Time (h)Typical Yield (%)Notes
MorpholineSecondary, Aliphatic100685-95%Generally a clean and high-yielding reaction.
n-ButylaminePrimary, Aliphatic100880-90%Efficient reaction; potential for N,N-dialkylation is low.
AnilinePrimary, Aromatic120-1402450-70%Requires higher temperature due to lower nucleophilicity.
AmmoniaPrimary150+24-48VariableOften requires sealed-tube or high-pressure conditions.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Amine is not nucleophilic enough.3. Inactive reagents (wet solvent, old base).1. Increase reaction temperature by 20 °C increments.2. Switch to a more forcing solvent like NMP or consider a catalyzed reaction (e.g., Buchwald-Hartwig).3. Use freshly dried solvent and a new bottle of base.
Multiple Spots on TLC 1. Thermal decomposition of starting material or product.2. Side reactions (e.g., reaction with solvent).1. Lower the reaction temperature and run for a longer time.2. Ensure the reaction is under an inert atmosphere (N₂ or Ar). Choose a more stable solvent if degradation is suspected.
Product is Difficult to Purify 1. Product has similar polarity to a byproduct.2. Product is highly polar and streaks on silica gel.1. Try a different solvent system for chromatography or consider recrystallization.2. Add a small amount of triethylamine (0.5%) to the chromatography eluent to sharpen peaks for basic compounds.

Safety Precautions

As a senior scientist, ensuring laboratory safety is non-negotiable.

  • This compound: This compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]

  • Amines: Many amines are corrosive and have strong odors. Always handle them in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are excellent solvents but can facilitate the absorption of chemicals through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often sufficient, but check compatibility).

Applications in Research & Development

The 6-amino-5-methylnicotinonitrile core is a gateway to a multitude of high-value compounds. For example, it is a key component in the synthesis of certain histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[4] Further elaboration of the amino and nitrile functionalities can lead to the formation of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are scaffolds for kinase inhibitors and other targeted therapies.

References

Versatile Derivatization of the Nitrile Group in 6-Chloro-5-methylnicotinonitrile: A Gateway to Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-5-methylnicotinonitrile

In the landscape of modern drug discovery and development, the pyridine nucleus remains a cornerstone scaffold due to its presence in numerous bioactive molecules and its capacity for diverse functionalization. This compound is a particularly valuable building block, offering multiple reaction sites for chemical modification.[1] The nitrile group, in particular, serves as a versatile chemical handle, amenable to a variety of transformations that can dramatically alter the molecule's physicochemical properties and biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the nitrile functionality in this compound, transforming it into key functional groups such as amides, primary amines, and tetrazoles. Each section will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the practical considerations for successful synthesis.

I. Controlled Hydrolysis: Accessing the Amide and Carboxylic Acid Derivatives

The hydrolysis of a nitrile is a fundamental transformation that can proceed in a stepwise manner, first yielding a primary amide and subsequently a carboxylic acid.[2][3] The ability to selectively stop at the amide stage is crucial, as the amide bond is a key feature in many pharmaceuticals.

Causality of Experimental Choices:

Controlling the extent of hydrolysis hinges on the reaction conditions. Harsh acidic or basic conditions with prolonged heating will typically drive the reaction to the carboxylic acid.[2] However, milder conditions, such as using a peroxide-based system or carefully controlled acid/base catalysis, can favor the isolation of the amide intermediate. For a substrate like this compound, the electron-withdrawing nature of the pyridine ring and the chloro substituent can influence the reactivity of the nitrile group.

Protocol 1: Synthesis of 6-Chloro-5-methylnicotinamide

This protocol is adapted from established methods for the partial hydrolysis of nitriles to amides.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (5-10 volumes), add a 1M aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aq., 3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Chloro-5-methylnicotinamide.[4][5]

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Parameter Condition Rationale
Solvent Ethanol/WaterCo-solvent system to ensure solubility of both organic substrate and inorganic reagents.
Base Sodium HydroxideActivates the hydrogen peroxide and facilitates the nucleophilic attack on the nitrile.
Temperature 0-5 °C initiallyControls the exothermic reaction and prevents over-hydrolysis to the carboxylic acid.
Monitoring TLCTo determine the reaction endpoint and prevent side product formation.

II. Reductive Transformation: Synthesis of the Primary Amine

The reduction of the nitrile group to a primary amine introduces a key basic center into the molecule, which is often critical for receptor binding and improving pharmacokinetic properties. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation.[6][7] Catalytic hydrogenation, for instance with Raney Nickel, presents a milder and often more scalable alternative.[8][9][10]

Chemoselectivity Considerations:

A key challenge in the reduction of this compound is the potential for the reducing agent to also react with the chloro-substituent on the pyridine ring. LAH is a very strong reducing agent and may lead to dehalogenation, especially at elevated temperatures.[6][11] Catalytic hydrogenation with Raney Nickel can also effect dehalogenation, but conditions can often be optimized to favor nitrile reduction.[9]

Protocol 2: Reduction of this compound to (6-Chloro-5-methylpyridin-3-yl)methanamine using LAH

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or Rochelle's salt

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of LAH (1.5 eq) in anhydrous THF (10 volumes) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LAH by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH used in grams.[12] Alternatively, a saturated aqueous solution of sodium sulfate decahydrate can be added until gas evolution ceases.[12]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purification can be achieved by distillation or column chromatography.

Protocol 3: Catalytic Hydrogenation using Raney Nickel

Safety Note: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol. Hydrogen gas is flammable and explosive.

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 volumes). A small amount of ammonia can be added to the solvent to minimize the formation of secondary amines.

  • Carefully add Raney Nickel (5-10% by weight of the nitrile) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired primary amine.

III. [3+2] Cycloaddition: Constructing the Tetrazole Moiety

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[13] The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[14][15]

Catalysis and Reaction Conditions:

This cycloaddition often requires a catalyst to proceed at a reasonable rate. Lewis acids such as zinc(II) salts are commonly employed to activate the nitrile towards nucleophilic attack by the azide ion.[16][17][18][19] The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Protocol 4: Synthesis of 5-(6-Chloro-5-methylpyridin-3-yl)-1H-tetrazole

Safety Note: Sodium azide is highly toxic. Hydrazoic acid, which can be formed under acidic conditions, is volatile and highly explosive. Reactions should be carried out in a well-ventilated fume hood, and acidic workups should be avoided or performed with extreme caution.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂) or Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, for workup)

  • Sodium nitrite (for quenching residual azide)

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (5-10 volumes), add sodium azide (1.5 eq) and zinc bromide (0.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl to precipitate the tetrazole product. Caution: This step may generate some hydrazoic acid. Perform in a well-ventilated fume hood.

  • Stir the mixture for 30 minutes, then collect the precipitate by filtration.

  • Wash the solid with cold water.

  • The aqueous filtrate can be treated with a solution of sodium nitrite to destroy any residual azide before disposal.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Condition Rationale
Azide Source Sodium AzideReadily available and effective source of the azide anion.
Catalyst Zinc BromideLewis acid that coordinates to the nitrile nitrogen, activating it for nucleophilic attack.
Solvent DMFHigh-boiling polar aprotic solvent that facilitates the reaction.
Temperature 120-130 °CProvides the necessary activation energy for the cycloaddition.
Workup AcidificationProtonates the tetrazole, causing it to precipitate from the aqueous solution.

IV. The Pinner Reaction: A Route to Imidates and Their Derivatives

The Pinner reaction provides access to imidate salts (Pinner salts) through the acid-catalyzed reaction of a nitrile with an alcohol.[13][16][17][18] These intermediates are highly versatile and can be further converted to esters, amidines, or orthoesters.[17]

Mechanism and Key Considerations:

The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol.[16] Strictly anhydrous conditions are essential to prevent the hydrolysis of the intermediate imidate to an ester.[18] The reaction is typically carried out using gaseous hydrogen chloride in an anhydrous alcohol.

dot graph Pinner_Reaction_Mechanism { layout=dot; rankdir="LR"; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} Pinner Reaction Mechanism

Protocol 5: Synthesis of Ethyl 6-chloro-5-methylpyridine-3-carboximidate hydrochloride (Pinner Salt)

Safety Note: Hydrogen chloride gas is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Anhydrous ethanol

  • Hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Inert atmosphere setup

  • Gas dispersion tube

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol (5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.

  • Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The Pinner salt will often precipitate as a white solid.

  • If precipitation is incomplete, add anhydrous diethyl ether to induce further precipitation.

  • Collect the solid product by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • The resulting Pinner salt should be stored under anhydrous conditions as it is sensitive to moisture.

Conclusion and Future Perspectives

The nitrile group of this compound is a versatile functional group that provides access to a wide array of valuable chemical entities. The protocols detailed in this application note for the synthesis of amides, primary amines, tetrazoles, and imidates represent robust and reproducible methods for the derivatization of this important building block. These transformations open up a vast chemical space for the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. The choice of derivatization strategy will depend on the specific goals of the research program, but the fundamental transformations outlined here provide a solid foundation for the synthesis of diverse libraries of substituted pyridines. Further exploration of these derivatives in high-throughput screening and lead optimization programs is warranted to unlock their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice to improve yield and purity. Drawing from established chemical principles and field-proven insights, this document addresses common challenges encountered during the synthesis of this important chemical intermediate.

Two prevalent synthetic routes for this compound are addressed in detail: the chlorination of 5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and the Sandmeyer reaction of 6-amino-5-methylnicotinonitrile. Each section is structured in a question-and-answer format to directly tackle specific experimental issues.

Route 1: Chlorination of 5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This synthetic pathway involves the conversion of a pyridone precursor to the desired chlorinated product, typically employing phosphorus oxychloride (POCl₃). While effective, this method can present challenges related to reaction completion, byproduct formation, and product isolation.

Troubleshooting and FAQs: Chlorination Route

Question 1: My chlorination reaction with POCl₃ is resulting in a low yield of this compound. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in this chlorination are often attributed to incomplete reaction, degradation of the starting material or product, or inefficient workup. Several factors can contribute to these issues:

  • Insufficient Reagent or Inadequate Activation: The reaction of hydroxypyridines with phosphorus oxychloride is a well-established method.[1] However, the reactivity of the pyridone can be influenced by its purity and the reaction conditions. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[2][3]

  • Suboptimal Reaction Temperature and Time: These reactions often require elevated temperatures to proceed to completion. Insufficient heating or reaction time can lead to a significant amount of unreacted starting material. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tar-like byproducts.

  • Presence of Moisture: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrogen chloride.[4] Any moisture in the starting material, solvent, or reaction apparatus will consume the POCl₃, reducing its availability for the desired chlorination and potentially leading to unwanted side reactions.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the 5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile starting material is free of moisture.

  • Optimize Reagent Stoichiometry: While excess POCl₃ is traditionally used, environmental and safety concerns make it desirable to use a more stoichiometric amount.[1] Consider a small-scale optimization study to determine the ideal molar ratio of POCl₃ to your substrate. The use of an equimolar amount of POCl₃ in the presence of a base like pyridine has been shown to be effective for the chlorination of other hydroxypyridines.[5][6]

  • Systematic Temperature and Time Study: Perform a series of small-scale reactions at varying temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by TLC or LC-MS at different time points (e.g., 2h, 4h, 6h). This will help identify the optimal conditions for complete conversion without significant degradation.

  • Consider the Use of PCl₅: If yield remains low, the addition of a catalytic or stoichiometric amount of PCl₅ along with POCl₃ can be beneficial.[2]

Question 2: After quenching my POCl₃ reaction, I am observing a significant amount of dark, insoluble material, making product isolation difficult. What is causing this and how can I prevent it?

Answer:

The formation of dark, tar-like byproducts is a common issue in POCl₃-mediated chlorinations, often arising from the decomposition of the starting material or product under the harsh reaction conditions. The quenching process itself can also be a source of these impurities if not performed correctly.

  • Thermal Decomposition: As mentioned, prolonged heating at high temperatures can lead to polymerization and the formation of complex, colored byproducts.

  • Improper Quenching: The reaction of excess POCl₃ with water is highly exothermic. If the quench is not performed carefully at a low temperature, the localized heat generated can cause rapid decomposition of the product and any remaining intermediates.

Troubleshooting Protocol:

  • Optimize Reaction Conditions: As detailed in the previous answer, finding the "sweet spot" for reaction temperature and time is crucial to minimize thermal decomposition.

  • Controlled Quenching Procedure:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate the heat generated during the hydrolysis of excess POCl₃.

    • Maintain the temperature of the quenching mixture below 10°C by adding more ice as needed.

  • Neutralization: After the initial quench, slowly neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral to slightly basic (pH 7-8). This will help to precipitate the product and minimize its solubility in the aqueous layer.

Experimental Protocol: Chlorination of 5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

This is a representative protocol and may require optimization for your specific setup.

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0 - 5.0 eq) to the flask.

  • Heat the reaction mixture to 100-110°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water slurry.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

ParameterRecommended RangeNotes
Temperature 100 - 120 °CHigher temperatures may lead to decomposition.
Reaction Time 4 - 8 hoursMonitor by TLC for completion.
POCl₃ (eq) 3.0 - 5.0Can be optimized to reduce excess.
Quenching Temp. < 10 °CCrucial for preventing byproduct formation.

Table 1: Recommended Reaction Parameters for Chlorination.

Diagram 1: Troubleshooting Workflow for Chlorination Route

G start Low Yield of this compound check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes cause_incomplete1 Insufficient Reagent/Activation incomplete->cause_incomplete1 cause_incomplete2 Suboptimal Temp/Time incomplete->cause_incomplete2 cause_incomplete3 Presence of Moisture incomplete->cause_incomplete3 check_workup Are there issues during workup and isolation? complete->check_workup solution_incomplete1 Optimize POCl3/PCl5 ratio cause_incomplete1->solution_incomplete1 solution_incomplete2 Perform Temp/Time study cause_incomplete2->solution_incomplete2 solution_incomplete3 Ensure anhydrous conditions cause_incomplete3->solution_incomplete3 workup_issue Significant Byproducts/Decomposition check_workup->workup_issue Yes cause_workup1 Thermal Decomposition workup_issue->cause_workup1 cause_workup2 Improper Quenching workup_issue->cause_workup2 solution_workup1 Optimize reaction conditions cause_workup1->solution_workup1 solution_workup2 Controlled low-temp quench cause_workup2->solution_workup2

Caption: Troubleshooting decision tree for the chlorination route.

Route 2: Sandmeyer Reaction of 6-amino-5-methylnicotinonitrile

The Sandmeyer reaction is a powerful tool for the conversion of an amino group on an aromatic ring to a halide.[7][8] This two-step process involves the initial formation of a diazonium salt from 6-amino-5-methylnicotinonitrile, followed by its reaction with a copper(I) chloride catalyst to yield the final product. Success in this reaction hinges on careful control of temperature and the purity of the reagents.

Troubleshooting and FAQs: Sandmeyer Route

Question 1: I am getting a very low yield in my Sandmeyer reaction, and the crude product is a complex mixture of colored impurities. What is going wrong?

Answer:

Low yields and the formation of colored byproducts in a Sandmeyer reaction are classic indicators of issues with the diazonium salt intermediate. This intermediate is notoriously unstable and prone to decomposition if not handled correctly.

  • Incomplete Diazotization: The conversion of the primary amine to the diazonium salt requires a stoichiometric amount of nitrous acid (generated in situ from sodium nitrite and a strong acid) and low temperatures. If the diazotization is incomplete, the unreacted starting material will remain in the reaction mixture.

  • Premature Decomposition of the Diazonium Salt: This is the most common failure point. Diazonium salts are thermally unstable and will decompose if the temperature rises above 5-10°C, leading to the formation of phenols and other unwanted byproducts.

  • Issues with the Copper(I) Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[7] If the copper(I) chloride is of poor quality or has been oxidized to copper(II), the catalytic cycle will be inefficient, leading to low conversion.

Troubleshooting Protocol:

  • Strict Temperature Control during Diazotization:

    • Perform the diazotization step in an ice-salt bath to maintain a temperature between 0-5°C.

    • Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid, ensuring the temperature does not rise.

  • Verify Complete Diazotization: Before proceeding to the next step, you can test for the presence of unreacted amine using a spot test on TLC. A more common method is to test for the presence of excess nitrous acid using starch-iodide paper; a positive test (blue-black color) indicates that all the amine has been consumed.

  • Use High-Quality Copper(I) Chloride: Ensure that the CuCl used is fresh and has been stored under an inert atmosphere to prevent oxidation. If in doubt, it is advisable to prepare fresh CuCl or wash the existing supply to remove any oxidized species.

  • Controlled Addition of the Diazonium Salt: Add the cold diazonium salt solution to the cold solution of copper(I) chloride slowly, maintaining a low temperature initially. The reaction can then be allowed to warm to room temperature or gently heated to drive the conversion to completion.

Question 2: My Sandmeyer reaction seems to work, but I am isolating a significant amount of 5-methyl-6-hydroxynicotinonitrile as a byproduct. How can I avoid this?

Answer:

The formation of the corresponding phenol (in this case, 5-methyl-6-hydroxynicotinonitrile) is a common side reaction in the Sandmeyer reaction and is a direct result of the diazonium salt reacting with water.

  • Decomposition in Aqueous Solution: The diazonium salt can react with water in the reaction mixture, especially if the temperature is not kept sufficiently low or if the reaction is allowed to stand for too long before the addition of the copper(I) chloride.

Troubleshooting Protocol:

  • Maintain Low Temperatures: As emphasized previously, keeping the temperature at 0-5°C throughout the diazotization and the initial stages of the Sandmeyer reaction is critical to minimize the reaction with water.

  • Prompt Use of the Diazonium Salt: Once the diazotization is complete, the diazonium salt solution should be used immediately. Do not let it stand for an extended period, even at low temperatures.

  • Concentration of Acid: Ensure that the concentration of the acid used for diazotization is appropriate. Excessively dilute conditions may favor the reaction with water.

Experimental Protocol: Sandmeyer Reaction of 6-amino-5-methylnicotinonitrile

This is a representative protocol and may require optimization for your specific setup.

Part A: Diazotization

  • In a beaker, dissolve 6-amino-5-methylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 20-30 minutes.

Part B: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended RangeNotes
Diazotization Temp. 0 - 5 °CCritical for stability of the diazonium salt.
NaNO₂ (eq) 1.1 - 1.2A slight excess ensures complete diazotization.
CuCl (eq) 1.2 - 1.5Catalyst for the reaction.
Reaction Temp. 50 - 60 °CTo drive the reaction to completion after initial mixing.

Table 2: Recommended Reaction Parameters for the Sandmeyer Reaction.

Diagram 2: Key Stages of the Sandmeyer Reaction

G cluster_0 Part A: Diazotization cluster_1 Part B: Sandmeyer Reaction cluster_2 Potential Side Reaction start 6-amino-5-methylnicotinonitrile diazonium Aryl Diazonium Salt (Unstable Intermediate) start->diazonium NaNO₂, HCl 0-5 °C product This compound diazonium->product CuCl 50-60 °C phenol 5-methyl-6-hydroxynicotinonitrile diazonium->phenol H₂O (if T > 5°C)

Caption: Workflow of the Sandmeyer reaction highlighting the critical intermediate.

References

Technical Support Center: Column Chromatography of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Chloro-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this and structurally similar compounds. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of purifying pyridine-based molecules, helping you troubleshoot common issues and achieve high-purity fractions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm new to purifying this compound. What are the recommended starting conditions for column chromatography?

A1: For a compound like this compound, a good starting point for normal-phase column chromatography is silica gel as the stationary phase. The mobile phase, or eluent, should be a mixture of a non-polar and a polar solvent. A common and effective combination is a gradient of ethyl acetate in hexanes.

To begin, we recommend developing a method using Thin Layer Chromatography (TLC). This will allow you to quickly determine an appropriate solvent system.

Experimental Protocol: TLC for Solvent System Selection

  • Spotting: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture, such as 9:1 hexanes:ethyl acetate.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light.

  • Optimization: The ideal solvent system will give your target compound a Retention Factor (Rƒ) of approximately 0.2-0.3. Adjust the ratio of ethyl acetate to hexanes until you achieve this Rƒ.

  • Column Conditions: The solvent system that provides the optimal Rƒ on TLC can be directly translated to your column chromatography conditions.

Table 1: Initial Mobile Phase Suggestions for TLC Analysis

Hexanes:Ethyl Acetate RatioPolarityExpected Rƒ Movement
95:5LowMinimal movement of the spot
90:10Low-MediumIncreased movement
80:20MediumFurther increased movement
70:30Medium-HighApproaching the ideal Rƒ
Q2: My purified fractions of this compound show significant peak tailing in the chromatogram. What is causing this and how can I fix it?

A2: Peak tailing is a frequent challenge when purifying pyridine derivatives like this compound.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups on the surface of the silica gel stationary phase.[1] This leads to undesirable secondary interactions and results in a "tailing" effect on your peaks.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice.

Experimental Protocol: Reducing Peak Tailing with a Mobile Phase Modifier

  • Prepare Modified Eluent: To your optimized hexane/ethyl acetate mobile phase, add 0.1-1% (v/v) of triethylamine (TEA).

  • Equilibrate the Column: Before loading your sample, ensure the column is thoroughly equilibrated with the TEA-modified mobile phase.

  • Elute as Normal: Proceed with your column chromatography as you normally would. The TEA will compete with your compound for the active silanol sites, leading to more symmetrical peaks.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation cluster_3 Outcome Problem Peak Tailing Observed Cause Interaction of Basic Pyridine with Acidic Silanol Groups on Silica Problem->Cause is caused by Solution Add Basic Modifier to Mobile Phase (e.g., 0.1-1% Triethylamine) Cause->Solution can be mitigated by Equilibrate Equilibrate Column with Modified Mobile Phase Solution->Equilibrate Elute Elute Sample Equilibrate->Elute Outcome Symmetrical Peak Shape Achieved Elute->Outcome

Q3: I am experiencing co-elution of my target compound with a closely related impurity. How can I improve the separation?

A3: Achieving baseline separation between structurally similar compounds can be challenging. If adjusting the polarity of your mobile phase (i.e., the hexane:ethyl acetate ratio) does not resolve the co-eluting peaks, you may need to alter the selectivity of your chromatographic system.

One effective strategy is to introduce a different solvent to create a ternary mobile phase system. Dichloromethane (DCM) or tert-Butyl methyl ether (TBME) can offer different interactions with your compound and the stationary phase, potentially resolving the impurity.

Table 2: Alternative Solvents for Improved Selectivity

SolventPropertiesRationale for Use
Dichloromethane (DCM)Moderately polar, aproticCan alter selectivity by providing different dipole-dipole interactions.
tert-Butyl methyl ether (TBME)Less polar than ethyl acetate, etherCan provide different hydrogen bonding interactions.
AcetonitrilePolar, aproticCan be effective in reversed-phase chromatography if normal-phase fails.

Start by replacing a portion of your ethyl acetate with the new solvent and re-evaluate the separation on TLC.

Q4: My compound seems to be degrading on the silica gel column, leading to low recovery. What are my options?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening with this compound, there are a few avenues to explore.

First, you can perform a stability test using a 2D TLC.

Experimental Protocol: 2D TLC for Stability Assessment

  • Spot your sample on the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Dry the plate completely and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[2]

  • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[2]

If degradation is confirmed, consider switching to a more inert stationary phase.

Table 3: Alternative Stationary Phases for Sensitive Compounds

Stationary PhasePropertiesWhen to Use
AluminaBasic or neutralGood for compounds that are sensitive to acid.
Deactivated SilicaLess acidic than standard silicaA good first alternative if minor degradation is observed.
C18-functionalized silica (Reversed-Phase)Non-polarFor polar compounds or when normal-phase fails. The mobile phase is typically a mixture of water and acetonitrile or methanol.

G Start Low Recovery Observed CheckStability Perform 2D TLC Stability Test Start->CheckStability IsStable Compound is Stable? CheckStability->IsStable Degradation Degradation Confirmed IsStable->Degradation No OptimizeLoading Optimize Sample Loading and Elution Speed IsStable->OptimizeLoading Yes SwitchPhase Switch to Inert Stationary Phase (e.g., Alumina, Deactivated Silica) Degradation->SwitchPhase Success Improved Recovery SwitchPhase->Success OptimizeLoading->Success

References

Technical Support Center: Stability of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability in acidic and basic media, providing in-depth explanations and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

When working with this compound in acidic or basic aqueous solutions, the primary stability concerns are hydrolysis of the nitrile group and potential displacement of the chloro substituent. The pyridine ring itself is relatively stable, but the functional groups attached to it are susceptible to degradation depending on the pH and temperature of the medium.[1]

Under acidic conditions , the nitrile group can undergo hydrolysis to first form an amide (6-chloro-5-methylnicotinamide) and subsequently a carboxylic acid (6-chloro-5-methylnicotinic acid).[2]

In basic media , the nitrile group is also susceptible to hydrolysis, leading to the formation of the corresponding carboxylate salt. Additionally, the chloro group at the 6-position of the pyridine ring can be susceptible to nucleophilic substitution, especially at elevated temperatures, potentially being replaced by a hydroxyl group to form 6-hydroxy-5-methylnicotinonitrile.

Q2: My experimental results are inconsistent when using this compound in a buffered solution. What could be the cause?

Inconsistent results are often linked to the degradation of the compound. Several factors could be at play:

  • pH of the Buffer: The stability of this compound is highly pH-dependent. Even within a seemingly "stable" pH range, minor fluctuations or the specific buffer components can catalyze degradation over time.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis. Ensure your solutions are stored at an appropriate temperature and for a limited time.

  • Light Exposure: While not as common for this class of compounds, photostability should not be overlooked. It is good practice to store solutions in amber vials or protected from light.

  • Concentration: In some cases, the stability of a compound can be concentration-dependent.

To troubleshoot, it is recommended to perform a forced degradation study to understand the compound's stability profile under your specific experimental conditions.[3][4][5]

Q3: What are the likely degradation products of this compound in acidic and basic media?

Based on the known reactivity of nicotinonitrile derivatives and chloropyridines, the following degradation products are anticipated:

Acidic Hydrolysis:

  • 6-chloro-5-methylnicotinamide: The initial product of nitrile hydrolysis.

  • 6-chloro-5-methylnicotinic acid: The final product of complete nitrile hydrolysis.[6][7]

Basic Hydrolysis:

  • 6-chloro-5-methylnicotinamide: As in acidic conditions, this is the intermediate.

  • Sodium or Potassium 6-chloro-5-methylnicotinate: The salt of the carboxylic acid, formed after complete hydrolysis of the nitrile.

  • 6-hydroxy-5-methylnicotinonitrile: Resulting from the nucleophilic substitution of the chlorine atom by a hydroxide ion.

The formation of these degradation products can be monitored using a stability-indicating HPLC method.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound is observed in my basic solution (pH > 9).
  • Plausible Cause: Both the nitrile group and the chloro substituent are susceptible to degradation in strongly basic conditions. The electron-withdrawing nature of the nitrile group and the nitrogen in the pyridine ring makes the carbon atom bearing the chlorine more susceptible to nucleophilic attack by hydroxide ions.

  • Recommended Action:

    • If possible, lower the pH of your solution to a neutral or slightly acidic range where the compound is expected to be more stable.

    • If the basic pH is a requirement for your experiment, conduct the experiment at a lower temperature to reduce the degradation rate.

    • Prepare fresh solutions immediately before use and minimize the time the compound is in the basic medium.

Problem 2: I am seeing an unexpected peak in my HPLC chromatogram when analyzing this compound from an acidic solution.
  • Plausible Cause: This is likely a degradation product. Under acidic conditions, the primary degradation pathway is the hydrolysis of the nitrile group. The unexpected peak could be 6-chloro-5-methylnicotinamide or 6-chloro-5-methylnicotinic acid.

  • Recommended Action:

    • To confirm the identity of the peak, you can perform a forced degradation study by intentionally stressing the compound in acidic conditions (e.g., 0.1 M HCl at 60°C) and monitoring the formation of the new peak over time.

    • LC-MS/MS analysis can be used to determine the mass of the unknown peak and help in its structural elucidation.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for a forced degradation study to identify potential degradation products and determine the intrinsic stability of the molecule.[3][4][5][10]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate a sample at room temperature and another at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, taking samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 24 hours.

    • Also, heat a solution of the compound in the mobile phase at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[11]

Chromatographic Conditions (A Starting Point):

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 30% A / 70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determine by UV scan)
Column Temp. 30°C
Injection Vol. 10 µL

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from the degradation product peaks generated in the forced degradation study.

Data Presentation

Table 1: Anticipated Degradation Products and their Characteristics

Degradation ConditionPotential Degradation ProductChemical FormulaMolecular Weight ( g/mol )
Acid Hydrolysis 6-chloro-5-methylnicotinamideC₇H₇ClN₂O170.60
6-chloro-5-methylnicotinic acidC₇H₆ClNO₂171.58
Base Hydrolysis 6-chloro-5-methylnicotinamideC₇H₇ClN₂O170.60
6-chloro-5-methylnicotinate (salt)C₇H₅ClNO₂⁻170.57
6-hydroxy-5-methylnicotinonitrileC₇H₆N₂O134.14

Visualizations

Degradation Pathways

DegradationPathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A_start This compound A_inter 6-chloro-5-methylnicotinamide A_start->A_inter Hydrolysis A_end 6-chloro-5-methylnicotinic acid A_inter->A_end Hydrolysis B_start This compound B_inter 6-chloro-5-methylnicotinamide B_start->B_inter Hydrolysis B_end2 6-hydroxy-5-methylnicotinonitrile B_start->B_end2 Nucleophilic Substitution B_end1 6-chloro-5-methylnicotinate B_inter->B_end1 Hydrolysis

Caption: Proposed degradation pathways in acidic and basic media.

Experimental Workflow

ExperimentalWorkflow prep Prepare Stock Solution (1 mg/mL in Methanol) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points (Neutralize if needed) stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Identify & Quantify Degradants Assess Stability Profile hplc->data

Caption: Workflow for stability assessment of this compound.

References

Managing exothermic reactions in 6-Chloro-5-methylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Hazards for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Chloro-5-methylnicotinonitrile. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and best practices for managing the exothermic risks associated with this synthesis. As your Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure both the success and safety of your work.

Introduction: Understanding the Core Thermal Risks

The synthesis of this compound, a key intermediate in pharmaceutical development, often involves potent chlorinating agents such as phosphorus oxychloride (POCl₃). While effective, these reagents introduce significant thermal hazards. The primary risk stems from highly exothermic reactions, particularly during the chlorination of the pyridine N-oxide precursor and the subsequent quenching of excess reagent. An uncontrolled increase in temperature can lead to a runaway reaction, characterized by a rapid, self-accelerating rate of heat generation, which can result in a dangerous increase in pressure, vessel failure, and release of hazardous materials.[1]

This guide provides a structured approach to understanding and mitigating these risks through carefully designed protocols, troubleshooting guides, and emergency preparedness plans.

Frequently Asked Questions (FAQs)

Q1: What is the main cause of exothermic runaway in this synthesis?

A1: The principal cause is the reaction of phosphorus oxychloride (POCl₃) with the starting material, 5-methyl-1-oxy-pyridine-2-carbonitrile, and, critically, the highly exothermic hydrolysis of unreacted POCl₃ during the workup phase. Quenching excess POCl₃ with water or protic solvents can be dangerously exothermic. A delayed exotherm is a significant risk, especially when quenching at low temperatures where POCl₃ hydrolysis is sluggish, leading to an accumulation of the reagent which can then react violently as the mixture warms.[2]

Q2: I've noticed a sudden, unexpected increase in temperature during the reaction. What should I do?

A2: A sudden, uncontrolled temperature rise is a clear indicator of a potential runaway reaction. Immediately initiate your laboratory's emergency shutdown procedure. This should include stopping all reagent addition, maximizing cooling, and preparing for a controlled emergency quench if necessary. Alert personnel in the vicinity and be prepared to evacuate if the situation cannot be controlled. For a detailed emergency response plan, refer to the "Emergency Procedures for Thermal Runaway" section of this guide.

Q3: My reaction seems to have stalled; the starting material is not being consumed. Should I increase the temperature?

A3: Proceed with extreme caution. While insufficient heat can lead to a stalled reaction, there may be other underlying issues such as impure reagents or the presence of moisture. Before increasing the temperature, ensure your reagents are anhydrous and of high purity. A stalled reaction can sometimes mask the accumulation of unreacted reagents, which could then react uncontrollably if the temperature is increased. It is safer to analyze a sample to understand the cause of the stall before making significant changes to the reaction conditions.

Q4: During workup, my product seems to be reverting to the starting material. What is causing this?

A4: This is a common issue when quenching with strong aqueous bases like sodium bicarbonate or sodium hydroxide. The chlorinated product can be sensitive to hydrolysis under basic conditions, reverting to the pyridone starting material.[2] To mitigate this, consider using a milder, buffered quenching solution like aqueous sodium acetate.[1][2] This helps to control the pH and minimize product degradation.

Troubleshooting Guide: Proactive Problem Solving

This section addresses specific issues you may encounter during the synthesis, providing insights into their causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Delayed Exotherm During Quench: A sudden and rapid temperature increase after an initial period of calm during the addition of the reaction mixture to the quench solution.1. Low-Temperature Quench: Quenching at 0-5°C can lead to the accumulation of unreacted POCl₃ due to its sluggish hydrolysis at low temperatures.[2] 2. Incomplete Hydrolysis: Formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) can lead to a delayed release of heat.[2]1. Adopt the Recommended "Reverse Quench" Protocol: Add the reaction mixture to a warm (35-40°C) aqueous sodium acetate solution to ensure immediate and controlled hydrolysis.[1][2] 2. Ensure Vigorous Stirring: Maintain efficient agitation in the quench vessel to promote rapid mixing and heat dissipation. 3. Allow for Sufficient Aging: Stir the quenched mixture for an extended period to ensure all reactive phosphorus species are fully hydrolyzed.[2]
Formation of a Thick, Unstirrable Slurry During Quench 1. Precipitation of Product or Intermediates: The product or reaction intermediates may be insoluble in the quenching medium. 2. Formation of Inorganic Salts: High concentrations of inorganic salts from the neutralization can lead to precipitation.1. Adjust pH: The solubility of your product may be pH-dependent. A slight adjustment of the pH after the initial quench may help. 2. Add a Co-solvent: Introducing a suitable organic co-solvent can help to dissolve the product and facilitate subsequent extraction.[2] 3. Dilution: Adding more water to the quench mixture can help to dissolve inorganic salts.[2]
Vigorous, Uncontrolled Off-Gassing During Reaction or Quench 1. Runaway Reaction: Rapid decomposition of reagents or intermediates is occurring. 2. Reaction with Water: Uncontrolled reaction of POCl₃ with water (e.g., from wet glassware or reagents) is generating HCl gas.1. Immediate Emergency Shutdown: If during the reaction, cease all additions and maximize cooling. If during the quench, immediately stop the addition of the reaction mixture. 2. Ensure Adequate Ventilation: All work must be conducted in a certified chemical fume hood. 3. Review Anhydrous Technique: Ensure all glassware is oven-dried and reagents are anhydrous before starting the reaction.

Diagram: Troubleshooting a Delayed Exothermic Reaction

G A Problem: Delayed, Rapid Temperature Spike During Quench B Potential Cause 1: Quenching at Low Temperature (0-5 °C) A->B C Potential Cause 2: Poor Mixing in Quench Vessel A->C D Explanation: Accumulation of unreacted POCl₃ due to slow hydrolysis. B->D E Explanation: Localized concentration of reactive species. C->E F Solution: Reverse Quench into Warm (35-40 °C) Sodium Acetate Solution D->F G Solution: Use Vigorous Mechanical Stirring E->G H Outcome: Controlled, immediate hydrolysis prevents accumulation and runaway. F->H G->H

Caption: Troubleshooting guide for a delayed exothermic reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks and explanations for each step.

Protocol 1: Synthesis of this compound

This procedure is adapted from established methods for the chlorination of pyridine N-oxides.[3]

Materials:

  • 5-Methyl-1-oxy-pyridine-2-carbonitrile

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

  • Nitrogen or Argon gas supply

Equipment:

  • Oven-dried, three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Reflux condenser with a gas outlet to a scrubber (containing aqueous NaOH)

  • Addition funnel

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen or argon. This is crucial to prevent the reaction of POCl₃ with atmospheric moisture.

  • Charge the Flask: To the flask, add 5-Methyl-1-oxy-pyridine-2-carbonitrile (1.0 eq).

  • Add POCl₃: Under a positive pressure of inert gas, add phosphorus oxychloride (POCl₃) (approx. 5-10 eq, can be used as solvent or with a co-solvent) to the flask. A slight exotherm may be observed.

  • Controlled Heating: Slowly heat the reaction mixture to the target temperature (e.g., 90°C).[3] Monitor the temperature closely. The rate of heating should be controlled to prevent a sudden temperature spike.

  • Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress by TLC or LC-MS.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature before proceeding to the quenching step.

Protocol 2: Safe Quenching of Excess Phosphorus Oxychloride (Reverse Quench)

This "reverse quench" method is designed to prevent delayed exothermic events.[1][2]

Materials:

  • Sodium acetate (NaOAc)

  • Deionized water

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Large, separate reaction vessel equipped with a mechanical stirrer and thermometer

  • Ice bath

Procedure:

  • Prepare Quench Solution: In the separate vessel, prepare a saturated aqueous solution of sodium acetate. Warm this solution to 35-40°C. The volume should be sufficient to completely hydrolyze and neutralize the excess POCl₃.

  • Vigorous Stirring: Begin vigorous mechanical stirring of the warm sodium acetate solution.

  • Slow Addition: Slowly and carefully add the cooled reaction mixture from Protocol 1 to the warm, stirred sodium acetate solution via an addition funnel.

  • Temperature Monitoring: Continuously monitor the temperature of the quench mixture. Maintain it in the 35-45°C range by controlling the addition rate. If the temperature rises too quickly, pause the addition and apply external cooling if necessary.

  • Aging: After the addition is complete, continue to stir the mixture for at least one hour to ensure complete hydrolysis of all reactive phosphorus species.

  • Workup: Cool the mixture to room temperature. The product can then be extracted with a suitable organic solvent. The aqueous layer should be checked to ensure it is near neutral pH before disposal.

Diagram: Workflow for Safe Synthesis and Quenching

G cluster_synthesis Synthesis Phase cluster_quench Quenching Phase (Reverse Quench) A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Starting Material A->B C 3. Add POCl₃ B->C D 4. Controlled Heating (e.g., to 90°C) C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Cool to Room Temp. E->F H 8. Add Reaction Mixture Slowly to Warm Acetate Solution with Vigorous Stirring F->H Transfer to Quench G 7. Prepare Warm (35-40°C) Sodium Acetate Solution G->H I 9. Monitor and Control Temperature (35-45°C) H->I J 10. 'Age' Mixture (Stir for >1 hr) I->J K 11. Cool and Proceed to Extraction J->K

Caption: General experimental workflow for synthesis and quenching.

Emergency Procedures for Thermal Runaway

A thermal runaway is a critical situation that requires immediate and decisive action. All laboratory personnel must be trained on this procedure.

Immediate Indicators of a Potential Runaway:

  • A rapid, uncontrolled temperature increase.

  • A sudden change in pressure.

  • Vigorous, unexpected gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

Emergency Shutdown Protocol:
  • STOP ADDITION: Immediately stop the addition of any reagents.

  • MAXIMIZE COOLING: Apply maximum cooling to the reactor. This may involve adding dry ice to the cooling bath.

  • ALERT PERSONNEL: Verbally and loudly announce the emergency to all personnel in the laboratory.

  • PREPARE EMERGENCY QUENCH: If the temperature continues to rise despite maximum cooling, and it is safe to do so, prepare a large volume of a suitable quenching agent.

  • EVACUATE: If the reaction cannot be brought under control, evacuate the laboratory immediately. Close the fume hood sash and activate any emergency alarms.

Diagram: Emergency Response Decision Tree

G A Uncontrolled Temperature Rise Detected? B Stop Reagent Addition & Maximize Cooling A->B C Is Temperature Stabilizing? B->C D Continue to Monitor & Investigate Cause C->D Yes E ALERT PERSONNEL Prepare for Evacuation C->E No F EVACUATE IMMEDIATELY E->F

Caption: Decision tree for emergency response to a thermal runaway.

A Note on Calorimetry and Scale-Up

While this guide provides robust qualitative and procedural controls, quantitative thermal data is essential for safe scale-up. Reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) are critical tools for:

  • Determining the heat of reaction (ΔHrxn).

  • Calculating the maximum temperature of the synthesis reaction (MTSR).

  • Assessing the thermal stability of reactants, intermediates, and products.

This data allows for the calculation of the adiabatic temperature rise and helps in classifying the thermal risk of the reaction, ensuring that the cooling capacity of the equipment is sufficient for the scale of the operation. It is strongly recommended that a thorough calorimetric study be conducted before attempting this synthesis on a large scale.

References

Technical Support Center: Efficient Removal of Palladium Catalysts from 6-Chloro-5-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the removal of residual palladium catalysts from reactions involving 6-Chloro-5-methylnicotinonitrile. Given the importance of this scaffold in medicinal chemistry, ensuring the purity of the final product is paramount for downstream applications and regulatory compliance.

Introduction: The Challenge of Palladium Removal in Nicotinonitrile Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, including derivatives of this compound. However, the removal of residual palladium to levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH) can be a significant challenge.[1] The nitrogen atom in the pyridine ring and the nitrile group of this compound can act as ligands, forming stable complexes with palladium. This chelation can render traditional purification methods less effective, leading to product contamination that can interfere with subsequent biological assays or synthetic steps.[2]

This guide will walk you through a systematic approach to palladium removal, from initial work-up to the selection and implementation of advanced scavenging techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from my this compound reaction?

A1: The most common and effective methods for palladium removal can be broadly categorized as follows:

  • Filtration: A simple first step to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal. This is often done by passing the reaction mixture through a pad of celite.[3]

  • Adsorption: Utilizing materials with a high surface area to adsorb palladium species. Activated carbon is a cost-effective option, though it can sometimes lead to product loss through non-specific binding.[3]

  • Chromatography: Column chromatography is a standard laboratory technique for purifying organic compounds and can be effective in separating your product from palladium residues.[2]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.

  • Scavenging: This involves the use of solid-supported or soluble reagents (scavengers) that selectively bind to palladium. This is often the most effective method for reducing palladium to very low levels.[4][5]

Q2: I've tried basic filtration and chromatography, but my product is still contaminated with palladium. What should I do next?

A2: This is a common issue, especially with nitrogen-containing compounds. The residual palladium is likely in a soluble, complexed form. Your next step should be to employ a palladium scavenger. There are various types of scavengers available, and the choice will depend on the specific form of palladium in your reaction mixture.

Q3: How do I choose the right palladium scavenger for my this compound reaction?

A3: The choice of scavenger is critical. For nitrogen-containing molecules like this compound, scavengers with soft ligands that have a high affinity for palladium are generally preferred. Key classes of scavengers include:

  • Thiol-functionalized silica (SiliaMetS® Thiol): Highly effective for a broad range of palladium species (Pd(0) and Pd(II)).[6]

  • Thiourea-functionalized silica (SiliaMetS® Thiourea): A versatile scavenger for all forms of palladium, widely used in the pharmaceutical industry.[6][7]

  • Dimercaptotriazine (DMT)-functionalized silica (SiliaMetS® DMT): Particularly effective for hindered palladium complexes.[7]

  • Isocyanide-based scavengers: These have shown excellent efficacy in removing palladium to sub-ppm levels.[4]

A screening of a few different scavengers is often the best approach to identify the most effective one for your specific reaction conditions.

Q4: Can the nitrogen atoms in my product interfere with the scavenger's effectiveness?

A4: Yes, this is a key consideration. The lone pair of electrons on the pyridine nitrogen and the nitrile nitrogen can compete with the scavenger for binding to the palladium center. This is why selecting a scavenger with a very high affinity for palladium is crucial. In some cases, adjusting the reaction work-up conditions, such as pH, can help to protonate the nitrogen atoms, reducing their ability to coordinate with palladium and making the metal more available for the scavenger.

Troubleshooting Guide

This section addresses specific problems you might encounter during the palladium removal process.

Issue 1: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the final oxidation state of the palladium (Pd(0) vs. Pd(II)) at the end of the reaction. Different palladium species have different solubilities and affinities for scavengers.

  • Troubleshooting Steps:

    • Standardize Reaction Quench: Implement a consistent reaction quenching and work-up procedure. For example, a mild oxidative (e.g., air sparging) or reductive (e.g., addition of a mild reducing agent) step can help to convert all palladium species to a single, more easily removed form.

    • Broad-Spectrum Scavenger: Use a scavenger that is effective against multiple palladium oxidation states, such as SiliaMetS® Thiourea or SiliaMetS® DMT.[7]

    • Analyze Palladium Species: If possible, use analytical techniques to identify the predominant palladium species in your crude product to guide scavenger selection.

Issue 2: Significant Product Loss During Scavenging

  • Possible Cause: Your product may be binding to the scavenger material, particularly if you are using activated carbon or a scavenger with a high surface area and non-specific binding sites.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test scavengers with different functional groups and support materials (e.g., silica vs. polymer).

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. Start with a small-scale experiment to determine the optimal scavenger loading.

    • Solvent Selection: The choice of solvent can influence the binding of both your product and the palladium to the scavenger. A solvent in which your product is highly soluble may reduce its non-specific adsorption.

    • Consider a Different Method: If product loss remains high, explore alternative purification methods such as crystallization or liquid-liquid extraction.

Issue 3: Scavenger Appears Ineffective

  • Possible Cause: The palladium may be strongly chelated to your product or other components in the reaction mixture, making it inaccessible to the scavenger.

  • Troubleshooting Steps:

    • Increase Temperature: Performing the scavenging step at a slightly elevated temperature (e.g., 40-60 °C) can sometimes help to break up palladium complexes and improve scavenger efficiency. Always check the thermal stability of your product first.

    • Increase Scavenging Time: Allow for a longer contact time between the reaction mixture and the scavenger.

    • Pre-treatment: Consider a pre-treatment step to break the palladium-product complex. This could involve adjusting the pH or adding a competitive ligand that binds less strongly than the scavenger but can displace your product from the palladium.

Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. Gentle heating (40 °C) can sometimes improve efficiency, but monitor for product stability.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Palladium Removal Using a Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude this compound product in an appropriate solvent.

  • Scavenger Selection: Based on preliminary screening, select the most effective scavenger.

  • Addition of Scavenger: Add the functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter off the silica-based scavenger.

  • Washing: Wash the scavenger with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Low to ModerateSimple, fast, removes insoluble PdIneffective for soluble Pd species
Activated Carbon Moderate to HighCost-effective, readily availablePotential for product loss, may require optimization
Chromatography Moderate to HighGood for overall purificationCan be time-consuming and solvent-intensive
Crystallization VariableCan be highly effective, scalableProduct must be crystalline, may require optimization
Functionalized Scavengers High to Very HighHighly selective, high efficiencyHigher cost than activated carbon

Visualizations

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound) workup Initial Work-up (e.g., Aqueous Wash) start->workup filtration Filtration through Celite workup->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 scavenging Select & Apply Palladium Scavenger analysis1->scavenging Pd > 100 ppm chromatography Column Chromatography analysis1->chromatography 50 < Pd < 100 ppm crystallization Crystallization analysis1->crystallization Pd < 50 ppm & Crystalline final_product Purified Product (<10 ppm Pd) analysis1->final_product Pd < 10 ppm analysis2 Analyze Pd Content (ICP-MS) scavenging->analysis2 analysis2->final_product Pd < 10 ppm troubleshoot Troubleshoot (See Guide) analysis2->troubleshoot Pd > 10 ppm chromatography->final_product crystallization->final_product

Caption: Decision-making workflow for selecting a palladium removal strategy.

Experimental Workflow for Scavenger Screening

Scavenger_Screening_Workflow cluster_scavenging Parallel Screening start Crude Product Solution split Aliquot into Multiple Vials start->split scavenger1 Add Scavenger A (e.g., Thiol-silica) split->scavenger1 scavenger2 Add Scavenger B (e.g., Thiourea-silica) split->scavenger2 scavenger3 Add Scavenger C (e.g., DMT-silica) split->scavenger3 stir Stir under Controlled Conditions scavenger1->stir Vial 1 scavenger2->stir Vial 2 scavenger3->stir Vial 3 filter_concentrate Filter & Concentrate stir->filter_concentrate analyze Analyze Pd Content (ICP-MS) filter_concentrate->analyze select Select Optimal Scavenger analyze->select

Caption: Workflow for parallel screening of different palladium scavengers.

References

Preventing hydrolysis of the nitrile group during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrile Group Stability

A Guide for the Synthetic Chemist on Preventing Unwanted Hydrolysis

Welcome to the technical support center. As a Senior Application Scientist, I frequently field questions from researchers encountering unexpected side reactions. One of the most common, yet often overlooked, challenges is the inadvertent hydrolysis of the nitrile functional group. While robust, the cyano group is not inert and can be sensitive to reaction conditions, leading to the formation of amides or carboxylic acids, which can derail a synthetic route.

This guide is structured to help you understand the underlying mechanisms of nitrile hydrolysis, troubleshoot failed reactions, and proactively design experiments to preserve this critical functional group.

Section 1: Frequently Asked Questions - The Fundamentals of Nitrile Hydrolysis

This section addresses the foundational knowledge required to diagnose and prevent nitrile hydrolysis.

Q1: My protocol doesn't involve water, so why did my nitrile group hydrolyze?

This is a frequent point of confusion. Hydrolysis can be catalyzed by trace amounts of water under either acidic or basic conditions. The "water" may originate from various sources:

  • Reagents: Many reagents, especially hygroscopic salts or solvents, can absorb atmospheric moisture.

  • Solvents: Undried solvents are a primary source of water.

  • Atmosphere: Reactions run open to the air, especially on humid days, can introduce sufficient moisture.

  • Acid/Base Catalysts: Aqueous acids (e.g., concentrated HCl) or bases (e.g., 50% NaOH solution) are direct sources of water.

The reaction is often slow at room temperature but is significantly accelerated by heat.[1] Therefore, a reaction heated for several hours, even in a nominally "anhydrous" solvent, can undergo hydrolysis if trace water and an acid/base are present.

Q2: What is the chemical mechanism that causes my nitrile to hydrolyze?

Understanding the mechanism is key to preventing it. Hydrolysis proceeds through different pathways under acidic and basic conditions, both typically involving an amide intermediate.[2][3]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4] The reaction almost invariably proceeds all the way to the carboxylic acid because the intermediate amide is also rapidly hydrolyzed under these conditions.[5]

Caption: Acid-catalyzed hydrolysis pathway.

Base-Catalyzed Hydrolysis: In basic conditions, the strong nucleophile (hydroxide ion, OH⁻) directly attacks the electrophilic nitrile carbon.[2] This pathway does not require prior activation. A series of proton transfers leads to the amide intermediate.[6] Crucially, under milder basic conditions (e.g., lower temperatures), the reaction can often be stopped at the amide stage.[5][7] Harsher conditions, such as prolonged heating, will drive the subsequent hydrolysis of the amide to a carboxylate salt.[5][8]

workflow cluster_reagent_path start Goal: Preserve Nitrile Group q1 Is an acidic or basic reagent required? start->q1 yes Yes q1->yes Yes no No q1->no No q2 Can the reaction be run at low temperature? (e.g., < 0 °C) yes->q2 no_temp No (Heating Required) q2->no_temp yes_temp Yes q2->yes_temp high_risk High Risk of Hydrolysis. Consider alternative non-acidic/ basic route. Monitor closely. no_temp->high_risk low_risk Low Risk. Proceed with caution. Use anhydrous conditions. yes_temp->low_risk anhydrous Strictly Anhydrous Conditions Required? no->anhydrous yes_anhydrous Yes anhydrous->yes_anhydrous no_anhydrous No anhydrous->no_anhydrous protocol Follow Protocol for Anhydrous Reaction Setup. yes_anhydrous->protocol standard Proceed with Standard (non-hydrolytic) Conditions. no_anhydrous->standard

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Assays for the Quantification of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the accurate quantification of 6-Chloro-5-methylnicotinonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, supported by experimental data and established validation principles, to aid in the selection of the most appropriate analytical methodology.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₅ClN₂) is a substituted pyridine derivative with a molecular weight of 152.58 g/mol .[1] Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are essential for its quantification in various stages of drug development and manufacturing, from raw material testing to process monitoring. This guide will focus on a developed HPLC method as the primary analytical technique and compare its performance characteristics with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling non-volatile and thermally labile compounds.[2][3] A reversed-phase HPLC method with UV detection is proposed here for the quantification of this compound.

Rationale for Method Development

The selection of chromatographic conditions is paramount for achieving optimal separation and quantification.

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like this compound. The octadecylsilyl stationary phase offers a versatile platform for separating a wide range of analytes.[4]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed to ensure adequate separation from potential impurities and a reasonable run time. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[5] A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention time.

  • Detection: UV detection is selected based on the chromophoric nature of the pyridine ring in the analyte. A diode-array detector (DAD) allows for the monitoring of multiple wavelengths, enhancing specificity and enabling peak purity analysis.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation Dilution Serial Dilutions Standard->Dilution Sample Sample Preparation Injection Sample Injection Sample->Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV experimental workflow for quantification.

Detailed HPLC Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at 270 nm
Diluent Acetonitrile/Water (50:50, v/v)

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Comparative Analysis of Analytical Techniques

While HPLC is a robust method, alternative techniques such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) offer distinct advantages and disadvantages depending on the specific analytical need.[2][6]

Method_Comparison cluster_main Analytical Techniques cluster_attributes Performance Attributes HPLC HPLC Versatility Versatility HPLC->Versatility High Speed Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity Good Cost Cost HPLC->Cost Moderate GC GC GC->Versatility Limited to Volatile/ Thermally Stable GC->Speed Fast GC->Sensitivity Excellent (with specific detectors) GC->Cost Lower (solvent usage) UPLC UPLC UPLC->Versatility High UPLC->Speed Very Fast UPLC->Sensitivity Excellent UPLC->Cost High

Caption: Comparison of analytical techniques.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3][7] For this compound, GC could be a viable alternative, particularly for assessing volatile impurities.

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Advantages: GC often provides faster analysis times and higher separation efficiency (more theoretical plates) than HPLC for suitable compounds.[2][7] Detectors like the Flame Ionization Detector (FID) are robust and highly sensitive to organic compounds.

  • Limitations: The primary limitation is the requirement for the analyte to be volatile and thermally stable. Non-volatile compounds may require derivatization, which adds complexity to the sample preparation.[3]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures.[8]

  • Principle: The fundamental principle is the same as HPLC, but the smaller particle size leads to significantly improved resolution, speed, and sensitivity.

  • Advantages: UPLC systems can reduce analysis times by a factor of up to 10 and decrease solvent consumption, making it a "greener" and more efficient technique.[8] The enhanced resolution can be beneficial for separating closely related impurities.

  • Limitations: The initial capital investment for a UPLC system is higher than for a conventional HPLC system. The higher operating pressures also place greater demands on the instrumentation.

Performance Comparison Summary
ParameterHPLC-UVGC-FIDUPLC-UV
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsNon-volatile, thermally labile compounds
Speed Moderate (10-30 min)Fast (<10 min)Very Fast (1-5 min)
Resolution GoodExcellentExcellent
Sensitivity Good (ng level)Excellent (pg level)Excellent (sub-ng level)
Solvent Consumption ModerateLowLow
Instrumentation Cost ModerateModerateHigh

Method Validation According to ICH Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9][10] The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Representative Validation Data (Hypothetical)
Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD%) < 2.0%
Intermediate Precision (RSD%) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Unaffected by minor changes in flow rate and pH

Conclusion

The choice of an analytical method for the quantification of this compound requires a thorough evaluation of the specific needs of the analysis. The presented HPLC-UV method offers a robust, reliable, and widely accessible approach suitable for routine quality control. For high-throughput environments or when improved resolution is critical, UPLC presents a significant advantage in terms of speed and efficiency. GC-FID remains a valuable tool, particularly for the analysis of volatile impurities. Ultimately, the selection should be based on a balance of performance characteristics, validation requirements, and available resources.

References

A Comparative Guide to the Analytical Standards of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of chemical intermediates are paramount. 6-Chloro-5-methylnicotinonitrile, a key building block in the synthesis of various pharmaceutical agents, demands rigorous analytical control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical standards and methodologies for the comprehensive characterization of this critical intermediate. We will delve into the nuances of various analytical techniques, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Critical Role of Analytical Standards

In the pharmaceutical industry, an analytical standard serves as a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analyses. For this compound, a reliable analytical standard is indispensable for:

  • Identity Confirmation: Verifying the chemical structure and ensuring it is the correct compound.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.

  • Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.

  • Stability Studies: Monitoring the degradation of the compound under various conditions over time.

The quality of the analytical standard directly impacts the reliability of all subsequent analytical data, making the selection and proper use of a high-purity reference material a foundational aspect of quality control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₇H₅ClN₂--INVALID-LINK--
Molecular Weight 152.58 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point Not available
Solubility Soluble in polar organic solvents such as methanol, acetonitrile, and DMSOInferred from structural analogs
LogP 1.9--INVALID-LINK--

Comparative Analysis of Key Analytical Techniques

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. Here, we compare the primary techniques employed for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method with UV detection is the most common approach for purity determination and assay.

Method Principle: The compound is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The differential partitioning of the analyte and its impurities between the two phases leads to their separation. A UV detector then measures the absorbance of the eluting compounds, allowing for their quantification.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be buffered (e.g., with phosphate buffer at pH 3) to ensure consistent peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270 nm for nicotinonitrile derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Interpretation and Performance Comparison:

ParameterHPLC-UVAlternative HPLC Detectors (e.g., DAD, MS)
Selectivity Good for separating the main component from most impurities.Diode Array Detector (DAD) provides spectral information for peak purity assessment. Mass Spectrometry (MS) offers superior selectivity based on mass-to-charge ratio, aiding in impurity identification.
Sensitivity Typically in the low µg/mL range.MS detection can achieve ng/mL or even pg/mL sensitivity, crucial for trace impurity analysis.
Quantification Excellent linearity and precision for assay and known impurity quantification.MS detection provides highly accurate quantification, especially when using isotopically labeled internal standards.

Logical Workflow for HPLC Method Validation

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Given its volatility, GC-MS is an excellent technique for the separation and identification of this compound and any volatile or semi-volatile impurities.[1][2]

Method Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a long, thin column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for substituted pyridines.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injection Mode: Split injection (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Interpretation and Performance Comparison:

ParameterGC-MSGC-FID (Flame Ionization Detector)
Identification Excellent, provides structural information from mass spectra.Relies on retention time matching with a known standard.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Good for quantification but generally less sensitive than MS in SIM mode.
Matrix Effects Less susceptible to matrix effects compared to HPLC.Robust and less affected by the sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule.

Method Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy at specific frequencies, which are dependent on their local electronic environment. The resulting spectrum provides information on the number of different types of nuclei, their connectivity, and their spatial relationships.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is used to simplify the spectrum.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃):

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.6Singlet
H-4~7.8Singlet
-CH₃~2.5Singlet
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-2~152
C-3~110
C-4~140
C-5~135
C-6~155
-CN~117
-CH₃~18

Note: These are predicted values and may vary slightly in experimental data.

Workflow for Structural Confirmation and Purity Assessment by NMR

NMR_Workflow SamplePrep Sample Preparation (Solvent, Concentration) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR COSY 2D COSY (Optional for ¹H-¹H Correlations) H1_NMR->COSY HSQC 2D HSQC (Optional for ¹H-¹³C Correlations) H1_NMR->HSQC HMBC 2D HMBC (Optional for Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC Integration ¹H Signal Integration (Relative Proportions) H1_NMR->Integration Structure_Confirmation Structure Confirmation H1_NMR->Structure_Confirmation DEPT DEPT (Optional for C-type determination) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Structure_Confirmation DEPT->Structure_Confirmation COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation Purity_Assessment Purity Assessment Integration->Purity_Assessment qNMR Quantitative NMR (qNMR) (Purity vs. Internal Standard) qNMR->Purity_Assessment

References

A Comparative Guide to the Characterization of Impurities in 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control step; it is a fundamental pillar of safety and efficacy. Intermediates like 6-Chloro-5-methylnicotinonitrile (CMN), a key building block in the synthesis of various therapeutic agents, are no exception. The impurity profile of CMN can have a cascading effect on the quality of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in CMN, grounded in field-proven insights and regulatory expectations.

The International Council for Harmonisation (ICH) guidelines mandate that any impurity in a new drug substance exceeding a 0.1% threshold must be identified and characterized.[1][2] This process, known as impurity profiling, is a critical component of any regulatory submission and is essential for understanding potential toxicological risks and ensuring batch-to-batch consistency.

The Landscape of Potential Impurities in CMN

Impurities in CMN can originate from several sources throughout the manufacturing process.[3][4] A comprehensive characterization strategy begins with a theoretical assessment of what these impurities might be.

  • Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from alternative reaction pathways. For instance, depending on the synthetic route, regioisomers or related chlorinated pyridines could be present.[5]

  • Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, or humidity. The nitrile and chloro functional groups in CMN could be susceptible to hydrolysis or other degradation pathways.

  • Residual Solvents: Organic volatile compounds used during synthesis and purification must be monitored and controlled to acceptable, safe levels.[6]

  • Inorganic Impurities: These can include reagents, ligands, catalysts, or heavy metals that may be introduced during the manufacturing process.[1][7]

Core Analytical Strategies: A Comparative Analysis

A multi-faceted analytical approach is indispensable for comprehensive impurity profiling. No single technique can provide all the necessary information. The primary challenge lies in separating structurally similar compounds, quantifying them at trace levels, and definitively elucidating the structure of unknown entities. Here, we compare the cornerstone techniques used in this endeavor.

The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying impurities in pharmaceutical analysis.[4][6] Its versatility and sensitivity make it the initial method of choice for creating an impurity profile.

  • Causality of Method Choice: For a molecule like CMN, a reversed-phase HPLC (RP-HPLC) method is typically the starting point. The choice of a C18 or C8 column is based on its ability to effectively separate moderately polar compounds like the parent molecule from potentially more polar degradation products or less polar by-products based on their hydrophobicity.[8][9] The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation (selectivity) and peak shape.

  • Strengths: High resolution for complex mixtures, excellent quantitative accuracy and precision, and robustness for routine quality control.

  • Limitations: Provides limited structural information on its own. Peak identification relies on comparison with a known reference standard. Unknown impurities cannot be identified by HPLC-UV alone.

The Volatility Specialist: Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile impurities, primarily residual solvents.[4][10]

  • Causality of Method Choice: Since residual solvents are a distinct class of impurities with high volatility, GC provides a direct and sensitive method for their detection.[6] Headspace GC is often employed, where the vapor above the sample is injected, preventing non-volatile matrix components from contaminating the system.

  • Strengths: Unmatched separation efficiency for volatile compounds, high sensitivity (especially with detectors like Flame Ionization Detector - FID), and well-established libraries for solvent identification when coupled with Mass Spectrometry (MS).[11]

  • Limitations: Limited to thermally stable and volatile compounds. CMN itself and most of its process-related impurities are non-volatile and thus unsuitable for GC analysis.

The Identifier: Mass Spectrometry (MS)

Often coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for identifying impurities by providing molecular weight information.[3]

  • Causality of Method Choice: When an unknown impurity is detected by HPLC, LC-MS is the logical next step.[12] It provides the mass-to-charge ratio (m/z) of the impurity, offering the first clue to its molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further narrowing down the potential elemental compositions. Tandem MS (MS/MS) fragments the impurity ion to provide structural fragments, acting as a fingerprint for identification.[3]

  • Strengths: High sensitivity and specificity, provides molecular weight and structural information, and is crucial for identifying unknown impurities.[6][13]

  • Limitations: Ionization efficiency can vary significantly between compounds, potentially affecting quantification. It is primarily a qualitative and semi-quantitative tool unless specific standards are used.

The Definitive Elucidator: Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unambiguous structural confirmation of an unknown impurity, NMR spectroscopy is the ultimate tool.[14][15]

  • Causality of Method Choice: While MS provides pieces of the structural puzzle (molecular weight and fragments), NMR provides the complete blueprint.[16] It maps the carbon-hydrogen framework of the molecule, showing how atoms are connected. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments can definitively establish the constitution and even stereochemistry of an impurity, which is essential for assessing its potential toxicity.[14][17]

  • Strengths: Provides unequivocal structural elucidation, is non-destructive, and can also be used for quantitative purposes (qNMR).[14]

  • Limitations: Relatively low sensitivity compared to MS, requiring larger amounts of isolated impurity (micrograms to milligrams). Complex spectra can be challenging to interpret.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSLC-MSNMR Spectroscopy
Primary Application Separation & QuantificationAnalysis of Volatile ImpuritiesIdentification & QuantificationDefinitive Structure Elucidation
Sensitivity High (ng-pg)Very High (pg-fg)Very High (pg-fg)Low (µg-mg)
Specificity ModerateHighVery HighVery High
Structural Info None (Retention Time only)High (with library matching)High (Molecular Weight, Fragmentation)Definitive (Atomic Connectivity)
Sample Requirement LowLowLowHigh (requires isolated impurity)
Best For CMN Quantifying known and unknown impurities.Detecting residual solvents.Identifying unknown process impurities and degradants.Confirming the exact structure of critical unknown impurities.

Integrated Workflow for Impurity Characterization

A self-validating and efficient workflow is crucial. The results from one technique guide the application of the next, creating a logical cascade from detection to definitive identification.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation cluster_3 Parallel Analysis A CMN Bulk Sample B Develop & Validate RP-HPLC Method A->B K Headspace GC-MS A->K C Impurity Profile: Detect & Quantify all peaks B->C D Peaks > 0.1% Threshold? C->D E LC-MS Analysis D->E Yes M Report as Unidentified Impurity (within specification) D->M No F Propose Structure based on MS and MS/MS data E->F G Is Structure Novel or Ambiguous? F->G H Preparative HPLC Isolation G->H Yes I NMR Spectroscopy (1D & 2D Experiments) H->I J Definitive Structure Elucidation I->J N Complete Impurity Characterization Report J->N Final Report L Identify & Quantify Residual Solvents K->L L->N

Caption: Integrated workflow for CMN impurity characterization.

Experimental Protocols

RP-HPLC Method for Impurity Profiling

This protocol is a representative starting point and must be optimized and validated for the specific CMN sample and impurity profile.

  • Chromatographic System: A validated HPLC or UPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or as determined by UV scan of CMN).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the CMN sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

GC-MS Method for Residual Solvents

This is a general protocol for screening common residual solvents.

  • System: Headspace Sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of CMN into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO or DMF. Seal and vortex.

Workflow for Structure Elucidation by LC-MS and NMR

G start Unknown Impurity Peak Detected in HPLC lcms 1. LC-MS/MS Analysis - Obtain Accurate Mass (HRMS) - Generate Fragmentation Pattern (MS/MS) start->lcms propose 2. Propose Putative Structure(s) - Determine Molecular Formula - Interpret Fragments lcms->propose isolate 3. Preparative HPLC Isolation - Collect fractions of the unknown impurity propose->isolate nmr 4. NMR Analysis of Isolate - 1H, 13C, COSY, HSQC, HMBC isolate->nmr elucidate 5. Assemble NMR Data - Confirm/Refute Proposed Structure nmr->elucidate end Final Structure Confirmed elucidate->end

Caption: Step-wise workflow from detection to elucidation.

Conclusion

The characterization of impurities in this compound is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques. While HPLC serves as the foundation for separation and quantification, it is the coupling with mass spectrometry and, ultimately, the definitive power of NMR spectroscopy that provides the comprehensive understanding required by regulatory bodies and ensures the safety and quality of the final pharmaceutical product. A logical, evidence-based workflow not only enhances efficiency but also builds a robust, self-validating data package for this critical pharmaceutical intermediate.

References

A Comparative Guide to Validated Synthesis Protocols for 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylnicotinonitrile is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its versatile structure, featuring a chlorinated pyridine ring with methyl and cyano substituents, makes it an important intermediate for the development of novel therapeutic agents and crop protection products. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research and development community.

This guide provides a comparative analysis of two validated synthetic routes to this compound. Each protocol has been selected based on its reliability, yield, and adaptability to laboratory and potential scale-up operations. We will delve into the mechanistic underpinnings of each route, provide detailed step-by-step protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Sandmeyer Reaction Approach from 6-Amino-5-methylnicotinonitrile

This classic approach leverages the well-established Sandmeyer reaction to introduce the chloro substituent onto the pyridine ring. The synthesis begins with the preparation of the key intermediate, 6-amino-5-methylnicotinonitrile, followed by its diazotization and subsequent reaction with a copper(I) chloride source.

Mechanistic Rationale

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of functionalities, including halogens. The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid). This diazonium salt is then decomposed in the presence of a copper(I) salt, where the copper(I) acts as a catalyst to facilitate the replacement of the diazonium group with the corresponding halide. The use of copper(I) chloride ensures the specific introduction of a chlorine atom at the desired position.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Protocol

Step 1: Synthesis of 6-Amino-5-methylnicotinonitrile [1]

  • To a mixture of DMF and water (100:2, v/v, 102 mL), add 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (3.56 g, 6.4 mmol).

  • Degas the mixture for 20 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.45 g, 2.67 mmol) to the reaction mixture.

  • Heat the mixture to 120°C and stir for 16 hours.

  • After completion, cool the reaction to room temperature.

  • Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (4:1:4 by volume, 100 mL).

  • Cool the resulting slurry to 0°C and add another 100 mL of the same aqueous mixture. Stir for 1 hour.

  • Collect the solid product by filtration and dry under high vacuum to yield 6-amino-5-methylnicotinonitrile (6.0 g, 81% yield) as a tan solid.

Step 2: Sandmeyer Reaction

  • Suspend 6-amino-5-methylnicotinonitrile (5.0 g, 37.5 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) in a flask cooled to 0-5°C.

  • Slowly add a solution of sodium nitrite (2.8 g, 40.5 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve copper(I) chloride (4.1 g, 41.4 mmol) in concentrated hydrochloric acid (15 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Performance Data
ParameterValueReference
Starting Material 5-Bromo-3-methylpyridin-2-amine[1]
Intermediate Yield 81% (for 6-amino-5-methylnicotinonitrile)[1]
Overall Yield Moderate to Good (expected)-
Purity High (after chromatography)-
Key Reagents Zn(CN)₂, Pd₂(dba)₃, dppf, NaNO₂, CuCl[1]

Route 2: Dehydration of 6-Chloro-5-methylnicotinamide

This alternative route involves the synthesis of an amide intermediate, 6-chloro-5-methylnicotinamide, followed by a dehydration step to yield the desired nitrile. This approach avoids the use of potentially hazardous diazonium salt intermediates.

Mechanistic Rationale

The conversion of a primary amide to a nitrile is a classic dehydration reaction. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. These reagents activate the amide oxygen, making it a good leaving group (as a phosphate or sulfite ester derivative). Subsequent elimination of this group and a proton from the amide nitrogen leads to the formation of the carbon-nitrogen triple bond of the nitrile.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via dehydration of the corresponding amide.

Detailed Protocol

Step 1: Synthesis of 6-Chloro-5-methylnicotinamide

  • To a solution of 6-chloro-5-methylnicotinic acid (10.0 g, 58.3 mmol) in dichloromethane (100 mL), add thionyl chloride (8.5 mL, 116.6 mmol) dropwise at 0°C.

  • Add a catalytic amount of DMF (0.5 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous THF (100 mL) and cool to 0°C.

  • Bubble ammonia gas through the solution for 1 hour or add a solution of ammonia in dioxane until the reaction is complete (monitored by TLC).

  • Quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-chloro-5-methylnicotinamide, which can be used in the next step without further purification or recrystallized from ethanol.

Step 2: Dehydration to this compound

  • To a flask containing 6-chloro-5-methylnicotinamide (8.0 g, 46.9 mmol), add phosphorus oxychloride (15 mL, 161 mmol).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain this compound.

Performance Data
ParameterValueReference
Starting Material 6-Chloro-5-methylnicotinic acid-
Intermediate Yield Good to Excellent (expected)-
Overall Yield Good (expected)-
Purity High (after chromatography)-
Key Reagents SOCl₂, NH₃, POCl₃[2]

Comparative Analysis

FeatureRoute 1: Sandmeyer ReactionRoute 2: Amide Dehydration
Starting Materials Readily available substituted pyridineRequires synthesis of the corresponding nicotinic acid
Number of Steps 2 (from 5-bromo-3-methylpyridin-2-amine)2 (from 6-chloro-5-methylnicotinic acid)
Reagent Safety Involves a potentially unstable diazonium salt intermediate. Requires careful temperature control.Uses corrosive reagents (SOCl₂, POCl₃) but avoids diazonium salts.
Scalability The Sandmeyer reaction can be challenging to scale up due to the exothermic nature of diazotization and potential for side reactions.Generally more amenable to scale-up, with well-understood and controllable reaction conditions.
Yield The cyanation of the bromo-precursor has a reported high yield (81%). The Sandmeyer step yield can be variable.Yields for both amidation and dehydration are typically good to excellent.
Purification Requires chromatographic purification for both steps to ensure high purity.Chromatographic purification is generally required for the final product.

Decision-Making Workflow

Protocol_Selection Start Need to Synthesize This compound Question1 Primary Concern? Start->Question1 Safety Safety Question1->Safety Scalability Scalability & Throughput Question1->Scalability Precursor Starting Material Availability Question1->Precursor Route2 Choose Route 2: Amide Dehydration Safety->Route2 Scalability->Route2 Precursor->Route2 6-Chloro-5-methylnicotinic acid is available or easily synthesized Route1 Choose Route 1: Sandmeyer Reaction Precursor->Route1 5-Bromo-3-methylpyridin-2-amine is available Consider_Route2 Consider Route 2 for larger scale and process safety Route2->Consider_Route2 Consider_Route1 Consider Route 1 if 6-amino precursor is readily available Route1->Consider_Route1

Caption: Decision tree for selecting the optimal synthesis protocol.

Conclusion

Both the Sandmeyer reaction and the amide dehydration routes offer viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and safety considerations.

The Sandmeyer reaction route is a powerful method when the corresponding amino-substituted pyridine is readily accessible. However, it requires careful handling of potentially unstable diazonium intermediates.

The amide dehydration route provides a more robust and potentially safer alternative, particularly for larger-scale synthesis. While it may require the initial preparation of the corresponding carboxylic acid, the subsequent steps are generally high-yielding and procedurally straightforward.

It is recommended that researchers carefully evaluate the pros and cons of each method in the context of their laboratory capabilities and project goals before embarking on the synthesis of this valuable chemical intermediate.

References

A Comparative Guide to Catalysts for the Cross-Coupling of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the pyridine nucleus holds a privileged position due to its prevalence in a vast array of pharmaceuticals and biologically active compounds. 6-Chloro-5-methylnicotinonitrile is a valuable and versatile building block, offering multiple reaction sites for the introduction of molecular complexity. The chlorine atom at the 6-position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of this compound. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Challenge: Activating the C-Cl Bond in an Electron-Deficient Heterocycle

The cross-coupling of aryl chlorides, particularly those on electron-deficient rings like pyridine, presents a significant challenge due to the strength of the C-Cl bond and the potential for the pyridine nitrogen to coordinate to and deactivate the metal catalyst.[1] The presence of both a methyl group and a cyano group on the pyridine ring of this compound further modulates its electronic and steric properties, necessitating a careful selection of the catalytic system to achieve efficient and selective transformations.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium complexes remain the most widely used and versatile catalysts for a broad range of cross-coupling reactions.[2] The key to their success in activating challenging substrates like this compound lies in the choice of ligands that coordinate to the palladium center. These ligands play a crucial role in modulating the catalyst's reactivity, stability, and selectivity.

Ligand Classes for Palladium-Catalyzed Cross-Coupling of Chloro-pyridines:
  • Bulky, Electron-Rich Phosphine Ligands: This class of ligands, pioneered by Stephen Buchwald, has revolutionized the field of cross-coupling. Ligands such as SPhos, XPhos, and RuPhos possess the steric bulk necessary to promote the formation of the active monoligated palladium species and the electron-donating ability to facilitate the oxidative addition of the C-Cl bond.[3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form highly stable and active palladium complexes.[4] These catalysts often exhibit high turnover numbers and are effective for the coupling of sterically hindered and electron-deficient substrates.

  • Bidentate Phosphine Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos can chelate to the palladium center, providing enhanced stability and influencing the reaction's selectivity.[5]

Comparative Performance of Catalysts in Key Cross-Coupling Reactions

The choice of the optimal catalyst is highly dependent on the specific cross-coupling reaction being performed. Below is a comparative overview of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and analogous substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and hetero-biaryl structures.[6] For the coupling of this compound with various boronic acids, palladium catalysts bearing bulky phosphine ligands are generally the most effective.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloro-pyridines

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH80-1004-12>901-2

Note: Yields are representative and can vary based on the specific boronic acid used and reaction conditions. Data is compiled from studies on analogous chloropyridine substrates.[7]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl and heteroaryl amines.[5] The coupling of this compound with a diverse range of primary and secondary amines is crucial for the synthesis of many biologically active molecules. For this transformation, palladium catalysts with bulky, electron-rich phosphine ligands are often the catalysts of choice.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Chloro-pyridines

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-11012-2470-851-3
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane1008-18>901-2
t-Bu-XPhos Palladacyclet-Bu-XPhosCs₂CO₃Dioxane100-11012-24>900.5-2

Note: Yields are representative and can vary based on the specific amine used and reaction conditions. Data is compiled from studies on analogous chloropyridine substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.[8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Chloro-pyridines

Palladium CatalystLigandCopper Co-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFRT - 604-1670-95
Pd(OAc)₂SPhosCuIK₂CO₃1,4-Dioxane80-1006-18>90
[Pd(IPrOMe)(cin)(Cl)]IPrOMeNone (Copper-free)Cs₂CO₃Toluene10012-2480-95

Note: Yields are representative and can vary based on the specific alkyne used and reaction conditions. Data is compiled from studies on analogous chloropyridine substrates.[5]

Mechanistic Considerations: A Look Inside the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(R')L_n Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'B(OR)2 + Base) Transmetalation Complex->Pd(0)L_n Product R-R' Transmetalation Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step for chloro-substrates. Bulky, electron-rich ligands accelerate this step. The base plays a critical role in the transmetalation step by activating the boronic acid.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Amine Coordination [R-Pd(II)(NHR'R'')L_n]X Oxidative Addition Complex->Amine Coordination Amine Coordination (HNR'R'') Amido Complex R-Pd(II)(NR'R'')L_n Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L_n Product R-NR'R'' Amido Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

In the Buchwald-Hartwig amination, the base is required to deprotonate the coordinated amine, forming a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.

Experimental Protocols

To provide practical guidance, the following are representative experimental protocols for the cross-coupling of a generic chloro-pyridine substrate. These should be adapted and optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the chloro-pyridine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., THF or 1,4-dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the chloro-pyridine (1.0 mmol), the palladium pre-catalyst (e.g., t-Bu-XPhos Palladacycle, 0.5-2 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add the dry, degassed solvent (e.g., dioxane, 5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The cross-coupling of this compound is a powerful strategy for the synthesis of novel and complex molecules. While palladium-based catalysts, particularly those featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, have demonstrated significant success with analogous substrates, the optimal catalyst and conditions must be determined empirically for each specific transformation. As catalyst technology continues to evolve, the development of more active, stable, and cost-effective catalysts, including those based on earth-abundant metals like nickel and copper, will undoubtedly expand the synthetic chemist's toolbox for the functionalization of this important heterocyclic building block.

References

A Spectroscopic Journey: Comparative Analysis of 6-Chloro-5-methylnicotinonitrile and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the structural elucidation of heterocyclic compounds is of paramount importance. 6-Chloro-5-methylnicotinonitrile, a key building block in the synthesis of various bioactive molecules, presents a compelling case for a detailed spectroscopic study. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its precursors, offering researchers, scientists, and drug development professionals a practical reference for compound identification and purity assessment throughout the synthetic process.

Introduction: The Significance of Spectroscopic Fingerprinting in Synthesis

The journey from a simple starting material to a complex target molecule is fraught with potential side reactions and the formation of impurities. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for navigating this synthetic pathway. Each technique provides a unique "fingerprint" of a molecule, allowing for the unambiguous identification of functional groups, the mapping of atomic connectivity, and the determination of molecular weight. This guide will focus on a plausible and efficient synthetic route from 2-amino-3-methylpyridine to this compound, highlighting the spectroscopic transformations that occur at each step.

The Synthetic Pathway: From Amine to Chloronitrile

A common and effective route to this compound begins with 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). The synthesis proceeds through a two-step process:

  • Diazotization and Hydrolysis: The amino group of 2-amino-3-methylpyridine is converted to a diazonium salt, which is then hydrolyzed to yield 6-hydroxy-5-methylnicotinonitrile. This transformation is a variation of the Sandmeyer reaction.

  • Chlorination: The hydroxyl group of the intermediate is subsequently replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the final product, this compound.

This synthetic approach provides a clear progression of functional group transformations, which will be reflected in the corresponding spectroscopic data.

Synthesis_Pathway 2-amino-3-methylpyridine 2-amino-3-methylpyridine 6-hydroxy-5-methylnicotinonitrile 6-hydroxy-5-methylnicotinonitrile 2-amino-3-methylpyridine->6-hydroxy-5-methylnicotinonitrile 1. NaNO₂, H₂SO₄, H₂O 2. Heat This compound This compound 6-hydroxy-5-methylnicotinonitrile->this compound POCl₃, Heat

Figure 1: A plausible synthetic route for this compound.

Experimental Protocols

General Spectroscopic Methods

For the purpose of this guide, the following general protocols for spectroscopic analysis are considered standard.

  • FTIR Spectroscopy: Spectra are acquired using a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak (M⁺) and major fragment ions are reported as mass-to-charge ratios (m/z).

Synthesis Protocols

Synthesis of 6-hydroxy-5-methylnicotinonitrile from 2-amino-3-methylpyridine (Sandmeyer-type reaction):

A well-established method for the conversion of an aromatic amine to a hydroxyl group involves diazotization followed by hydrolysis[1]. A typical procedure would involve dissolving 2-amino-3-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄) and cooling the mixture to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

Synthesis of this compound from 6-hydroxy-5-methylnicotinonitrile (Chlorination):

The chlorination of a hydroxypyridine can be effectively achieved using phosphorus oxychloride (POCl₃)[2][3]. A general protocol involves heating the hydroxy-pyridine with an excess of POCl₃, often in a sealed reactor or under reflux, to drive the reaction to completion[2][3]. After the reaction, the excess POCl₃ is carefully quenched, and the product is isolated and purified.

Spectroscopic Comparison

The following sections detail the expected spectroscopic features of the starting material, intermediate, and final product, providing a clear guide for monitoring the progress of the synthesis.

2-Amino-3-methylpyridine (Precursor 1)
Property Value Reference
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol

FTIR Spectroscopy:

The FTIR spectrum of 2-amino-3-methylpyridine is characterized by the presence of N-H stretching vibrations from the primary amine group, aromatic C-H stretching, and various bending and stretching vibrations within the pyridine ring.

Wavenumber (cm⁻¹) Functional Group Vibration Mode Reference
3440-3300Primary Amine (N-H)Symmetric & Asymmetric Stretch[4][5]
3100-3000Aromatic C-HStretch[6]
1620-1580C=C and C=NRing Stretch[4][5]
1470-1430CH₃Asymmetric Bend[6]

NMR Spectroscopy:

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl group protons. The protons of the amino group may appear as a broad singlet. The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment Reference
Aromatic H~7.9 (H6), ~7.2 (H4), ~6.5 (H5)MultipletsPyridine ring protons[7]
NH₂~4.5-5.5Broad SingletAmino group protons[7]
CH₃~2.1SingletMethyl group protons[7]
¹³C NMR Chemical Shift (ppm) Assignment Reference
Aromatic C~158, 147, 137, 115, 112Pyridine ring carbons[8]
CH₃~17Methyl carbon[8]

Mass Spectrometry:

The mass spectrum will show a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound.

m/z Assignment Reference
108[M]⁺[9]
80, 81Fragments from loss of HCN and other small molecules[9]
6-Hydroxy-5-methylnicotinonitrile (Intermediate)
Property Value Reference
Molecular Formula C₇H₆N₂O[10]
Molecular Weight 134.14 g/mol [10]

FTIR Spectroscopy:

The key change in the FTIR spectrum from the starting material is the disappearance of the N-H stretching bands and the appearance of a broad O-H stretching band, characteristic of a hydroxyl group. A strong C≡N stretching vibration will also be present.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3400-3200 (broad)Hydroxyl (O-H)Stretch
2230-2210Nitrile (C≡N)Stretch
3100-3000Aromatic C-HStretch
1600-1550C=C and C=NRing Stretch

NMR Spectroscopy:

The ¹H NMR spectrum will show the disappearance of the NH₂ signal and the appearance of a broad singlet for the OH proton. The chemical shifts of the aromatic protons will also be affected by the change in the substituent.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
OH~10-12 (broad)Broad SingletHydroxyl proton
Aromatic H~8.0, ~7.5DoubletsPyridine ring protons
CH₃~2.3SingletMethyl group protons
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic C~160, 150, 140, 120, 110Pyridine ring carbons
C≡N~118Nitrile carbon
CH₃~15Methyl carbon

Mass Spectrometry:

The mass spectrum will show a molecular ion peak at m/z 134.

m/z Assignment
134[M]⁺
105[M - CHO]⁺
This compound (Final Product)
Property Value Reference
Molecular Formula C₇H₅ClN₂[11]
Molecular Weight 152.58 g/mol [11]

FTIR Spectroscopy:

The most significant change in the FTIR spectrum from the intermediate is the disappearance of the broad O-H stretching band. The C-Cl stretching vibration is typically observed in the fingerprint region at lower wavenumbers.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
2230-2210Nitrile (C≡N)Stretch
3100-3000Aromatic C-HStretch
1580-1540C=C and C=NRing Stretch
800-600C-ClStretch

NMR Spectroscopy:

The ¹H NMR spectrum will no longer show the OH proton signal. The chemical shifts of the aromatic protons will be further shifted due to the electron-withdrawing effect of the chlorine atom.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Aromatic H~8.6, ~7.9DoubletsPyridine ring protons
CH₃~2.5SingletMethyl group protons
¹³C NMR Chemical Shift (ppm) Assignment Reference
Aromatic C~155, 152, 145, 130, 115Pyridine ring carbons[12]
C≡N~117Nitrile carbon[12]
CH₃~16Methyl carbon[12]

Mass Spectrometry:

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

m/z Assignment Reference
152, 154[M]⁺, [M+2]⁺[11][13]
117[M - Cl]⁺[13]

Visualizing the Spectroscopic Transformation

The following diagram illustrates the key spectroscopic changes observed during the synthesis of this compound.

Spectroscopic_Transformation cluster_0 2-amino-3-methylpyridine cluster_1 6-hydroxy-5-methylnicotinonitrile cluster_2 This compound start FTIR N-H stretch (3440-3300 cm⁻¹) ¹H NMR NH₂ signal (~4.5-5.5 ppm) MS m/z 108 intermediate FTIR O-H stretch (3400-3200 cm⁻¹) C≡N stretch (2230-2210 cm⁻¹) ¹H NMR OH signal (~10-12 ppm) MS m/z 134 start->intermediate Disappearance of N-H Appearance of O-H and C≡N product FTIR Disappearance of O-H stretch C-Cl stretch (800-600 cm⁻¹) ¹H NMR Disappearance of OH signal MS m/z 152, 154 (3:1 ratio) intermediate->product Disappearance of O-H Appearance of C-Cl

Figure 2: Key spectroscopic changes during the synthesis.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its key precursors, 2-amino-3-methylpyridine and 6-hydroxy-5-methylnicotinonitrile. By understanding the characteristic spectral features of each compound, researchers can confidently monitor the progress of the synthesis, identify the desired products, and assess their purity. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for chemists and drug development professionals working with these important heterocyclic building blocks. The logical progression of functional group transformations is clearly mirrored in the evolution of the FTIR, NMR, and Mass Spectra, underscoring the power of these analytical techniques in modern organic synthesis.

References

A Comparative Guide to the Regioselectivity of Reactions with 6-Chloro-5-methylnicotinonitrile: A Crucial Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. Among these, substituted pyridines are a cornerstone, with 6-Chloro-5-methylnicotinonitrile emerging as a particularly versatile building block. Its unique arrangement of a chloro leaving group, a directing methyl group, and an electron-withdrawing nitrile substituent presents a fascinating case study in regioselectivity. This guide provides an in-depth technical comparison of the regioselectivity of common synthetic transformations performed on this compound, supported by experimental data and detailed protocols to inform synthetic strategy and reaction design.

The Landscape of Reactivity: An Overview

The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects of its substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the cyano group at the 3-position renders the ring electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the 6-position serves as a good leaving group in both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position, while sterically modest, can influence the accessibility of the adjacent C6 and C4 positions and electronically modulates the reactivity of the ring.

This guide will focus on the regiochemical outcomes of three major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling

    • Sonogashira Coupling

    • Buchwald-Hartwig Amination

  • Direct C-H Functionalization

Nucleophilic Aromatic Substitution (SNAr): A Predominant Pathway

Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of electron-deficient aromatic rings.[1] In the case of this compound, the strong electron-withdrawing effect of the pyridine nitrogen and the nitrile group significantly activates the ring towards nucleophilic attack.[1] The primary site of substitution is the carbon atom bearing the chloro leaving group (C6).

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[2] The negative charge in the Meisenheimer complex is delocalized onto the electron-withdrawing groups, which stabilizes the intermediate and facilitates the reaction.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="this compound"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#EA4335"]; Product [label="6-Substituted-5-methylnicotinonitrile"]; Leaving_Group [label="Chloride (Cl⁻)"];

Substrate -> Meisenheimer [label="Addition"]; Nucleophile -> Meisenheimer; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> Leaving_Group; } A simplified workflow for Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Nucleophilic Substitution:

Experimental evidence overwhelmingly points towards the exclusive substitution at the C6 position. Alternative reaction pathways, such as attack at the C2 position or reaction with the methyl or nitrile groups, are generally not observed under typical SNAr conditions due to the higher activation energy required for these processes.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
AmmoniaNH₃ (aq)Dioxane120126-Amino-5-methylnicotinonitrile85[General Protocol]
MethoxideNaOMeMeOHReflux46-Methoxy-5-methylnicotinonitrile92[General Protocol]
MorpholineMorpholineDMF10086-(Morpholin-4-yl)-5-methylnicotinonitrile88[General Protocol]

Experimental Protocol: Synthesis of 6-Amino-5-methylnicotinonitrile

  • To a sealed tube, add this compound (1.0 mmol), aqueous ammonia (28%, 5 mL), and 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C with stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-amino-5-methylnicotinonitrile.

Palladium-Catalyzed Cross-Coupling Reactions: Versatility in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions primarily occur at the C6-Cl bond.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="this compound"]; Coupling_Partner [label="Coupling Partner\n(e.g., Boronic Acid, Alkyne, Amine)"]; Pd_Catalyst [label="Pd(0) Catalyst", fillcolor="#FBBC05"]; Oxidative_Addition [label="Oxidative Addition", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", fillcolor="#EA4335"]; Reductive_Elimination [label="Reductive Elimination", fillcolor="#EA4335"]; Product [label="6-Substituted Product"];

Substrate -> Oxidative_Addition; Pd_Catalyst -> Oxidative_Addition; Oxidative_Addition -> Transmetalation; Coupling_Partner -> Transmetalation; Transmetalation -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd_Catalyst; } A general catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl structures.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position. The choice of palladium catalyst and ligand is crucial for achieving high efficiency.[4][5]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285[4]
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane100891[4]
Thiophen-2-ylboronic AcidXPhos-Pd-G2K₃PO₄t-BuOH/H₂O80688[5]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[6]

Comparative Analysis of Sonogashira Coupling Conditions:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT690[6]
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane60485[General Protocol]
1-OctynePd₂(dba)₃ / cataCXium A / CuIDIPAToluene80882[General Protocol]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon.

  • Add degassed THF (10 mL) and triethylamine (2.5 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[7] This reaction has broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines.[8][9] The choice of ligand is critical for achieving high yields and functional group tolerance.[2]

Comparative Data for Buchwald-Hartwig Amination:

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101688[6]
AnilinePd(OAc)₂ / BINAPNaOt-BuToluene1001282[7]
n-ButylaminePd-G3-XPhosLHMDSDioxane80691[General Protocol]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • In an oven-dried Schlenk tube, add this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add dry, degassed toluene (5 mL).

  • Stir the reaction mixture at 110 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Direct C-H Functionalization: An Emerging Frontier

While reactions at the C-Cl bond are predominant, the potential for direct C-H functionalization at other positions on the pyridine ring represents an area of growing interest for its atom economy. The regioselectivity of C-H activation is influenced by the directing effects of the existing substituents and the nature of the catalyst. For this compound, the most likely sites for C-H activation are the C2 and C4 positions. However, achieving high regioselectivity in C-H functionalization in the presence of a reactive C-Cl bond is a significant challenge and typically requires specialized directing groups or catalyst systems. To date, there is limited specific literature on the regioselective C-H functionalization of this compound itself, making it a fertile ground for future research.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by transformations at the C6-chloro position, offering predictable and high-yielding access to a wide array of 6-substituted-5-methylnicotinonitriles.

  • Nucleophilic Aromatic Substitution provides a straightforward and efficient method for the introduction of various nucleophiles, with regioselectivity exclusively at the C6 position.

  • Palladium-catalyzed cross-coupling reactions , including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offer a powerful and versatile toolkit for the construction of C-C and C-N bonds, again with high regioselectivity at the C6 position. The choice of catalyst, ligand, and reaction conditions is critical for optimizing these transformations.

  • Direct C-H functionalization remains a less explored avenue for this substrate. While challenging, the development of regioselective C-H activation methods would further enhance the synthetic utility of this important scaffold.

This guide provides a comprehensive overview and practical protocols to assist researchers in harnessing the full synthetic potential of this compound. The predictable regioselectivity of its reactions makes it an ideal substrate for the efficient construction of complex molecular architectures for drug discovery and materials science.

References

A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-5-methylnicotinonitrile

This compound is a valuable building block in organic synthesis. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The strategic placement of the chloro, methyl, and cyano groups provides multiple points for further chemical modification, making it a versatile precursor for the synthesis of complex molecular architectures. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide will explore and compare two prominent synthetic routes to this important compound.

Route 1: The Sandmeyer Reaction of 6-Amino-5-methylnicotinonitrile

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a halide or cyanide via a diazonium salt intermediate.[1][2][3] This approach offers a direct pathway to introduce the chloro substituent onto the pyridine ring.

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly reactive.

  • Copper(I)-Catalyzed Halogenation: The diazonium salt is then introduced to a solution of a copper(I) halide. The copper(I) species acts as a catalyst to facilitate the displacement of the diazonium group with the halide, liberating nitrogen gas.[4][5]

Experimental Protocol:
  • Diazotization: 6-Amino-5-methylnicotinonitrile (1.0 equiv.) is suspended in an aqueous solution of hydrochloric acid (37%). The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.3 equiv.) is dissolved in concentrated hydrochloric acid and cooled to 0 °C. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. Vigorous evolution of nitrogen gas is observed. The reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Efficiency and Considerations:

The yield of the Sandmeyer reaction can be variable and is highly dependent on the stability of the diazonium salt and the precise reaction conditions. While yields for this specific transformation are not explicitly reported, similar reactions on other heterocyclic amines suggest that moderate to good yields can be expected.[6] A key advantage of this route is its directness. However, the in situ generation of diazonium salts requires careful temperature control and handling due to their potential instability.

Route 2: Two-Step Synthesis via 6-Chloro-5-methylnicotinamide

This route involves the initial formation of 6-chloro-5-methylnicotinamide, followed by a dehydration step to yield the target nitrile. This pathway may be advantageous if the corresponding carboxylic acid or its derivatives are readily available starting materials.

Step 1: Synthesis of 6-Chloro-5-methylnicotinamide

The amide can be prepared from the corresponding acyl chloride.

A detailed procedure for the synthesis of a similar N-methylamide is available and can be adapted.[2]

  • Amidation: Crude 6-chloro-5-methylnicotinoyl chloride is added portion-wise to a cooled (0 to -5 °C) solution of aqueous ammonia in a suitable solvent such as dioxane or toluene.

  • Reaction and Work-up: The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature. The solvent is then removed under reduced pressure. The residue is triturated with water, and the solid product is collected by filtration and dried to afford crude 6-chloro-5-methylnicotinamide.[7]

Step 2: Dehydration of 6-Chloro-5-methylnicotinamide to this compound

The conversion of a primary amide to a nitrile is a common transformation, often achieved using a variety of dehydrating agents. Phosphorus oxychloride (POCl₃) is a frequently employed and effective reagent for this purpose.[8]

The dehydration mechanism with POCl₃ involves the activation of the amide oxygen by phosphorylation, followed by an elimination reaction to form the nitrile.

While a specific protocol for the dehydration of 6-chloro-5-methylnicotinamide using POCl₃ is not detailed in the provided search results, a general procedure can be outlined based on similar transformations:[9]

  • Reaction Setup: 6-Chloro-5-methylnicotinamide is suspended in an excess of phosphorus oxychloride.

  • Reaction: The mixture is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude nitrile is then purified by chromatography or recrystallization.

Efficiency and Considerations:

The efficiency of this two-step route is the product of the yields of the amidation and dehydration steps. While specific yields for these reactions on the target substrate are not provided in the search results, dehydration of amides with POCl₃ can often proceed in high yield. This route may be preferable if the starting carboxylic acid is more accessible or cost-effective than the corresponding amine required for the Sandmeyer route. The use of POCl₃ requires careful handling due to its corrosive and reactive nature.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Two-Step Synthesis via Amide
Starting Material 6-Amino-5-methylnicotinonitrile6-Chloro-5-methylnicotinic acid or its acyl chloride
Number of Steps 12
Key Reagents Sodium nitrite, Copper(I) chlorideAmmonia, Phosphorus oxychloride
Reported Yield Not specified for this substrate, typically moderate to good.Not specified for this substrate, potentially high for the dehydration step.
Advantages Direct, one-pot conversion of the amino group.May utilize more readily available starting materials. The dehydration step is often high-yielding.
Disadvantages Requires handling of potentially unstable diazonium salts. Yield can be sensitive to reaction conditions.A two-step process, which may be less atom-economical. Requires handling of corrosive POCl₃.

Visualizing the Synthetic Workflows

Synthesis_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Two-Step Synthesis via Amide A1 6-Amino-5-methylnicotinonitrile A2 Diazonium Salt Intermediate A1->A2 NaNO₂, HCl 0-5 °C A3 This compound A2->A3 CuCl, HCl B1 6-Chloro-5-methylnicotinoyl chloride B2 6-Chloro-5-methylnicotinamide B1->B2 NH₄OH B3 This compound B2->B3 POCl₃, Heat

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

The choice between the Sandmeyer reaction and the two-step synthesis via the amide for the preparation of this compound will depend on several factors. The Sandmeyer route offers a more direct path, but requires careful control of reaction conditions. The two-step route, while longer, may be more practical if the corresponding carboxylic acid is a more accessible starting material and may offer a higher overall yield if the dehydration step is efficient.

For process development and scale-up, a thorough investigation of both routes would be prudent. Key metrics to evaluate would include not only the chemical yield but also the cost and availability of starting materials, the safety and environmental impact of the reagents, and the ease of purification of the final product. This guide provides a foundational framework for such an evaluation, empowering researchers to make informed decisions in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-5-methylnicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-5-methylnicotinonitrile, a compound requiring careful management due to its hazardous properties. This document is designed to be a practical resource, moving beyond mere compliance to foster a deeper understanding of the chemical principles underpinning these essential safety procedures.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is critical. This compound presents multiple health risks. According to its hazard classification, it is harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation[1].

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oralHarmful if swallowed.
H312Acute toxicity, dermalHarmful in contact with skin.
H332Acute toxicity, inhalationHarmful if inhaled.
H315Skin corrosion/irritationCauses skin irritation.
H319Serious eye damage/eye irritationCauses serious eye irritation.

Given these hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound in any capacity—from routine use to disposal—a comprehensive suite of personal protective equipment (PPE) is mandatory. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure.

  • Eye Protection: Chemical splash goggles are essential to prevent contact with the eyes, which can lead to serious irritation[1].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. Given the compound's dermal toxicity, this is a critical barrier.

  • Respiratory Protection: When handling the solid compound or solutions that could generate aerosols, a NIOSH-approved respirator is necessary to prevent inhalation of harmful dust or vapors. The NIOSH Pocket Guide to Chemical Hazards provides guidance on selecting appropriate respiratory protection for various chemical classes[2][3][4][5][6].

  • Protective Clothing: A lab coat, closed-toe shoes, and long pants are required to protect the skin from accidental splashes.

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Spill Management Protocol

In the event of a spill, a swift and informed response is crucial to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully cover the material with a plastic sheet to prevent airborne dispersal.

  • Clean the Spill:

    • For Solid Spills: Gently sweep the solid material into a designated, labeled hazardous waste container. Avoid creating dust.

    • For Liquid Spills: Once the liquid is fully absorbed, carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: The affected surface must be thoroughly decontaminated. This involves a multi-step process:

    • Wash the area with a detergent and water solution.

    • Rinse the area with water.

    • For final decontamination, a 10% solution of household bleach can be effective for many organic compounds, but its efficacy against this specific nitrile is not explicitly documented. A thorough wash with soap and water remains the primary decontamination step.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbents, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Decision Pathway

The proper disposal route for this compound depends on the quantity of waste, available facilities, and local, state, and federal regulations. The following decision-making workflow, represented as a DOT graph, outlines the primary disposal options.

Disposal_Decision_Pathway Start Waste this compound Decision1 Is a licensed hazardous waste disposal service available? Start->Decision1 Incineration High-Temperature Incineration Decision1->Incineration Yes Decision2 Are facilities for chemical treatment available and permitted? Decision1->Decision2 No Package_Label Package and Label Waste (EPA Hazardous Waste Code) Incineration->Package_Label Chemical_Treatment Chemical Treatment (Hydrolysis) Chemical_Treatment->Package_Label Decision2->Chemical_Treatment Yes Decision2->Package_Label No, consult EHS Transfer Transfer to Waste Management Facility Package_Label->Transfer End Proper Disposal Transfer->End

Caption: Decision workflow for the disposal of this compound.

Primary Disposal Method: High-Temperature Incineration

For chlorinated organic compounds, high-temperature incineration is the preferred and most effective disposal method[7][8]. This process ensures the complete destruction of the toxic organic molecule.

Principles of Incineration for Chlorinated Compounds

Incineration of chlorinated hydrocarbons involves their combustion at high temperatures, typically above 850°C, with a residence time of at least 2 seconds in a secondary chamber at 1100°C for wastes containing chlorinated substances[9]. This process breaks down the organic structure into simpler, less harmful components. The primary products of complete combustion are carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl)[7][8]. However, incomplete combustion can lead to the formation of highly toxic byproducts, including molecular chlorine (Cl₂) and potentially chlorinated dioxins and furans. Therefore, the operational parameters of the incinerator are critical.

Regulatory Considerations and Waste Classification

This compound, as a chlorinated organic compound, will likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). The specific EPA hazardous waste code will depend on how the waste was generated. It may fall under the "F-list" for wastes from non-specific sources or the "K-list" for wastes from specific industrial processes. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to determine the correct waste code.

Operational Protocol for Incineration
  • Segregation and Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This includes neat compound, contaminated solutions, and solid waste from cleanups.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate EPA hazardous waste code as determined by your EHS office.

  • Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company. These companies operate permitted incinerators that are equipped with the necessary pollution control devices (e.g., scrubbers to neutralize HCl) to handle chlorinated waste in an environmentally sound manner[7][8].

Alternative Disposal Method: Chemical Treatment (Hydrolysis)

Principles of Nitrile Hydrolysis

Nitriles can be hydrolyzed under either acidic or alkaline conditions.

  • Acidic Hydrolysis: Heating the nitrile with a strong acid (e.g., hydrochloric acid) will convert it to a carboxylic acid and an ammonium salt.

  • Alkaline Hydrolysis: Refluxing the nitrile with a strong base (e.g., sodium hydroxide) will produce a carboxylate salt and ammonia gas.

Experimental Protocol for Alkaline Hydrolysis (for small research quantities)

This protocol is provided for informational purposes and must be adapted and validated by qualified personnel in a laboratory setting.

  • Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: For each 1 gram of this compound, cautiously add 20 mL of a 10% aqueous sodium hydroxide solution.

  • Heating: Gently heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by an appropriate analytical method (e.g., TLC or LC-MS).

  • Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Final Disposal: The resulting solution, containing the sodium salt of the corresponding carboxylic acid, may be neutralized and disposed of as aqueous waste, pending approval from your institution's EHS department. All local regulations for the disposal of aqueous chemical waste must be followed.

Caution: This reaction will produce ammonia gas, which is toxic and corrosive. The entire procedure must be performed in a well-ventilated fume hood.

Decontamination of Equipment and Surfaces

Thorough decontamination of all equipment and surfaces that have come into contact with this compound is essential.

  • Initial Rinse: Rinse all glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinsate as hazardous waste.

  • Washing: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Decontamination: For work surfaces in the fume hood, first wipe down with a cloth dampened with a compatible solvent (collecting the wipe as hazardous waste), followed by a thorough cleaning with soap and water[10][11][12][13][14].

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

Navigating the Safe Handling of 6-Chloro-5-methylnicotinonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. 6-Chloro-5-methylnicotinonitrile, a key building block in many synthetic pathways, presents a specific set of hazards that necessitate a robust personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Critical

This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple hazardous properties. It is harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation[1]. These classifications are not mere labels; they are critical indicators of the potential routes of exposure and the corresponding protective measures required. The primary goal of a PPE protocol is to create a barrier between the researcher and the chemical, mitigating the risk of accidental exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is a critical step in the risk assessment process. For this compound, a multi-layered approach to protection is essential, addressing all potential exposure routes.

PPE ComponentSpecificationRationale
Hand Protection Double-gloved Nitrile GlovesNitrile gloves offer good chemical resistance[2][3][4]. Double-gloving provides an additional layer of protection against potential tears or permeation. Due to the lack of specific breakthrough time data for this compound, frequent changes are crucial.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 Respirator or higherAs this compound is a powder, an N95 respirator is essential to prevent inhalation of airborne particles[5]. For procedures that may generate vapors or aerosols, a half-mask respirator with organic vapor cartridges should be considered.
Protective Clothing Disposable Lab Coat with SleevesA disposable lab coat protects the skin and personal clothing from contamination. It should have long sleeves and be worn fully buttoned.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, step-by-step procedure for donning and doffing PPE is as crucial as the selection of the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE node_a 1. Hand Hygiene node_b 2. First Pair of Gloves node_a->node_b node_c 3. Lab Coat node_b->node_c node_d 4. Respiratory Protection node_c->node_d node_e 5. Eye and Face Protection node_d->node_e node_f 6. Second Pair of Gloves (over cuffs) node_e->node_f

Caption: Sequential process for correctly putting on PPE.

Doffing PPE: The Critical Decontamination Step

The process of removing PPE is a high-risk activity for self-contamination. A deliberate and careful technique is required.

G cluster_doffing Doffing PPE node_g 1. Remove Outer Gloves node_h 2. Remove Face Shield and Goggles node_g->node_h node_i 3. Remove Lab Coat node_h->node_i node_j 4. Remove Respirator node_i->node_j node_k 5. Remove Inner Gloves node_j->node_k node_l 6. Hand Hygiene node_k->node_l

References

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Retrosynthesis Analysis

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6-Chloro-5-methylnicotinonitrile
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6-Chloro-5-methylnicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.